Product packaging for Idramantone(Cat. No.:CAS No. 20098-14-0)

Idramantone

Numéro de catalogue: B1674381
Numéro CAS: 20098-14-0
Poids moléculaire: 166.22 g/mol
Clé InChI: TZBDEVBNMSLVKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Idramantone is a member of adamantanones.
used in the treatment of pulmonary tuberculosis patients

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B1674381 Idramantone CAS No. 20098-14-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-hydroxyadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBDEVBNMSLVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046581
Record name Idramantone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20098-14-0
Record name 5-Hydroxy-2-adamantanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20098-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idramantone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020098140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idramantone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Idramantone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDRAMANTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4759Y5J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to the Biological Activity Screening of Kemantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kemantane, also known as 5-Hydroxy-2-adamantanone or Idramantone, is a derivative of adamantane, a rigid tricyclic hydrocarbon. Adamantane and its derivatives have garnered significant interest in medicinal chemistry due to their unique structural properties, including lipophilicity, steric bulk, and metabolic stability, which can confer favorable pharmacokinetic and pharmacodynamic properties. Kemantane has been primarily identified as an immunostimulatory agent, with evidence suggesting a specific effect on T-helper cells. Furthermore, the broader class of adamantane derivatives has been explored for a range of biological activities, most notably antiviral effects against influenza A.

This technical guide provides a comprehensive overview of the biological activity screening of kemantane. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the immunomodulatory and potential antiviral properties of this compound. The guide details experimental protocols, presents a framework for data analysis, and visualizes key biological pathways and experimental workflows.

Core Biological Activities and Mechanisms of Action

The primary biological activity attributed to kemantane is its role as an immunostimulant. The lipophilic and rigid cage-like structure of the adamantane core is believed to be a key contributor to the biological activities of its derivatives.

Immunostimulatory Activity

The immunostimulatory effects of kemantane appear to be targeted toward the adaptive immune system, specifically T-lymphocytes.

  • Mechanism of Action: Available research indicates that kemantane selectively enhances the activity of T-helper (CD4+) cells. One study reported that kemantane, at doses ranging from 0.2 to 200 mg/kg, stimulated the activity of T-helpers by 1.5- to 2-fold.[1] Crucially, this study also noted that kemantane did not have a discernible effect on the functional activity, induction, or accumulation of T-suppressor (a subset of CD8+) cells.[1] This selective activity suggests a mechanism that may involve the modulation of signaling pathways specific to T-helper cell activation and proliferation, potentially leading to a more robust and targeted immune response. The precise molecular targets and signaling cascades involved are still under investigation.

Potential Antiviral Activity

While direct evidence for kemantane's antiviral activity is limited in the readily available literature, many adamantane derivatives are well-known for their antiviral properties, particularly against the influenza A virus. The mechanism for these derivatives often involves the inhibition of the M2 proton ion channel, which is crucial for viral uncoating and replication within the host cell. Given its structural similarity to other antiviral adamantanes, it is plausible that kemantane could exhibit similar activities.

Data Presentation: Quantitative Biological Activity

A systematic biological activity screening of kemantane would generate a range of quantitative data. The following tables provide a template for summarizing such data for clear comparison and analysis.

Table 1: Immunostimulatory Activity of Kemantane

Assay TypeCell Line/SystemParameter MeasuredKemantane (EC₅₀/Effective Concentration)Positive Control
T-Helper Cell ProliferationHuman/Murine CD4+ T-cellsEC₅₀ (µM)Data to be determinedPhytohaemagglutinin (PHA)
Cytokine Secretion (IL-2)Activated CD4+ T-cellsEC₅₀ (µM)Data to be determinedPhorbol 12-myristate 13-acetate (PMA)/Ionomycin
Cytokine Secretion (IFN-γ)Activated CD4+ T-cellsEC₅₀ (µM)Data to be determinedPMA/Ionomycin
NK Cell CytotoxicityNK cells co-cultured with target cells% Lysis at various concentrationsData to be determinedIL-2 stimulated NK cells

Table 2: Antiviral Activity of Kemantane

Virus StrainCell LineAssay TypeKemantane (IC₅₀/EC₅₀)Positive Control
Influenza A (e.g., H1N1)MDCKPlaque Reduction AssayEC₅₀ (µM)Amantadine/Rimantadine
Influenza A (e.g., H3N2)MDCKPlaque Reduction AssayEC₅₀ (µM)Amantadine/Rimantadine
Respiratory Syncytial VirusHEp-2Cytopathic Effect (CPE) InhibitionIC₅₀ (µM)Ribavirin

Table 3: Cytotoxicity Profile of Kemantane

Cell LineAssay TypeKemantane (CC₅₀)
MDCKMTT AssayData to be determined
Human PBMCsMTT AssayData to be determined
HEp-2MTT AssayData to be determined

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of kemantane.

In Vitro T-Helper Cell Activation and Proliferation Assay

This assay assesses the ability of kemantane to stimulate the proliferation of T-helper cells.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • CD4+ T-Cell Isolation Kit

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin

    • Carboxyfluorescein succinimidyl ester (CFSE)

    • Anti-CD3 and Anti-CD28 antibodies

    • Kemantane stock solution (in DMSO or other suitable solvent)

    • 96-well U-bottom plates

    • Flow cytometer

  • Procedure:

    • Isolate CD4+ T-cells from human PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) kit.

    • Label the isolated CD4+ T-cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C. This provides the primary T-cell receptor (TCR) stimulation signal.

    • Wash the plate to remove unbound antibody.

    • Seed the CFSE-labeled CD4+ T-cells into the wells at a density of 1-2 x 10⁵ cells/well.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to provide the co-stimulatory signal.

    • Add serial dilutions of kemantane to the wells. Include a vehicle control (solvent only) and a positive control (e.g., a higher concentration of anti-CD28 or a known mitogen like PHA).

    • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

    • Harvest the cells and analyze by flow cytometry. Gate on the live, single-cell population and measure the dilution of CFSE fluorescence.

  • Data Analysis:

    • The percentage of proliferated cells is determined by the proportion of cells that have undergone one or more divisions (i.e., show reduced CFSE intensity).

    • Calculate the EC₅₀ value, which is the concentration of kemantane that induces 50% of the maximal proliferative response.

Cytokine Secretion Assay (ELISA/Multiplex)

This assay quantifies the production of key cytokines by T-cells in response to kemantane.

  • Materials:

    • Supernatants from the T-cell proliferation assay (or a separately conducted stimulation experiment).

    • ELISA or multiplex bead-based assay kits for key cytokines (e.g., IL-2, IFN-γ, TNF-α).

    • Microplate reader capable of detecting the specific assay signal (colorimetric, chemiluminescent, or fluorescent).

  • Procedure:

    • Following the stimulation of CD4+ T-cells as described in the proliferation assay, centrifuge the 96-well plate and carefully collect the culture supernatants.

    • Perform the ELISA or multiplex assay according to the manufacturer's instructions. This typically involves:

      • Addition of supernatants and standards to antibody-coated wells or beads.

      • Incubation to allow cytokine binding.

      • Washing steps to remove unbound material.

      • Addition of a detection antibody, followed by a substrate to generate a measurable signal.

    • Read the plate on the appropriate microplate reader.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of each cytokine in the samples by interpolating from the standard curve.

    • Plot the cytokine concentration against the kemantane concentration to determine the dose-response relationship.

Antiviral Plaque Reduction Assay

This assay determines the ability of kemantane to inhibit the replication of a virus, such as influenza A.

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells.

    • Influenza A virus stock of a known titer.

    • Minimum Essential Medium (MEM) or DMEM.

    • Trypsin-TPCK for viral activation.

    • Kemantane stock solution.

    • Agarose or methylcellulose overlay medium.

    • Crystal violet staining solution.

    • 6-well or 12-well plates.

  • Procedure:

    • Seed MDCK cells in multi-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the influenza A virus in serum-free medium containing trypsin-TPCK.

    • Prepare serial dilutions of kemantane in serum-free medium.

    • Pre-incubate the virus dilutions with the kemantane dilutions for 1 hour at 37°C.

    • Infect the MDCK cell monolayers with the virus-kemantane mixtures.

    • After a 1-hour adsorption period, remove the inoculum and wash the cells.

    • Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with the corresponding concentration of kemantane.

    • Incubate for 2-3 days until viral plaques (zones of cell death) are visible.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each kemantane concentration compared to the virus control (no compound).

    • Determine the EC₅₀ value, which is the concentration of kemantane that reduces the number of plaques by 50%.

Cytotoxicity Assay (MTT Assay)

This assay is essential to ensure that any observed biological activity is not due to general toxicity to the host cells.

  • Materials:

    • The same cell lines used in the activity assays (e.g., MDCK, PBMCs).

    • Culture medium.

    • Kemantane stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well flat-bottom plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Add serial dilutions of kemantane to the wells. Include a vehicle control and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).

    • Incubate for a period equivalent to the duration of the activity assays (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each kemantane concentration relative to the vehicle control.

    • Determine the CC₅₀ value, which is the concentration of kemantane that reduces cell viability by 50%.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key conceptual frameworks for understanding and screening the biological activity of kemantane.

experimental_workflow cluster_invitro In Vitro Screening cluster_immuno Immunostimulatory Assays cluster_antiviral Antiviral Assays cluster_analysis Data Analysis cluster_conclusion Outcome start Kemantane cytotoxicity Cytotoxicity Assay (e.g., MTT on PBMCs, MDCK) start->cytotoxicity immuno_screening Immunostimulatory Screening start->immuno_screening antiviral_screening Antiviral Screening start->antiviral_screening cc50 Determine CC₅₀ cytotoxicity->cc50 tcell_prolif T-Cell Proliferation (CFSE Assay) immuno_screening->tcell_prolif cytokine Cytokine Profiling (ELISA/Multiplex) immuno_screening->cytokine nk_cell NK Cell Cytotoxicity immuno_screening->nk_cell plaque Plaque Reduction Assay (Influenza A) antiviral_screening->plaque cpe CPE Inhibition Assay (Other Viruses) antiviral_screening->cpe ec50_immuno Determine EC₅₀/Effective Conc. tcell_prolif->ec50_immuno cytokine->ec50_immuno nk_cell->ec50_immuno ic50_antiviral Determine IC₅₀/EC₅₀ plaque->ic50_antiviral cpe->ic50_antiviral si Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) cc50->si conclusion Profile of Biological Activity ec50_immuno->conclusion ic50_antiviral->si si->conclusion

Caption: Experimental workflow for screening the biological activity of kemantane.

thelper_activation_pathway cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Signaling Cascade cluster_response Cellular Response apc Antigen Presenting Cell (APC) tcr T-Cell Receptor (TCR) signal1 Signal 1 (TCR Activation) tcr->signal1 cd28 CD28 signal2 Signal 2 (Co-stimulation) cd28->signal2 mhc MHC-Antigen mhc->tcr Signal 1 b7 B7 b7->cd28 Signal 2 downstream Downstream Signaling (e.g., PLCγ, NFAT, AP-1, NF-κB) signal1->downstream signal2->downstream gene_expression Gene Expression downstream->gene_expression proliferation Proliferation gene_expression->proliferation cytokine_prod Cytokine Production (IL-2, IFN-γ) gene_expression->cytokine_prod differentiation Differentiation gene_expression->differentiation kemantane Kemantane kemantane->signal1 Hypothesized Point of Modulation kemantane->signal2 kemantane->downstream

Caption: Hypothesized T-helper cell activation pathway modulated by kemantane.

Conclusion

Kemantane presents an interesting profile as an immunostimulatory agent with a selective effect on T-helper cells. This technical guide provides a foundational framework for the comprehensive biological activity screening of kemantane, encompassing both its known immunomodulatory properties and its potential as an antiviral agent. The detailed experimental protocols and data presentation structures are intended to facilitate standardized and comparable research efforts. Further investigation into the precise molecular mechanisms of kemantane is warranted to fully elucidate its therapeutic potential and to guide the development of novel adamantane-based immunomodulators and antivirals. The provided visualizations offer a conceptual map for these future research endeavors.

References

Idramantone: An In-depth Technical Guide on its Immunostimulatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following document summarizes the publicly available scientific information regarding Idramantone (also known as Kemantane). It is important to note that research on this compound is limited, and detailed mechanistic data, extensive quantitative results, and specific experimental protocols are not widely available in the public domain. This guide provides a comprehensive overview of the existing knowledge and highlights areas where information is lacking.

Executive Summary

This compound (Kemantane, 5-hydroxyadamantan-2-one) is an experimental immunostimulant belonging to the adamantane group of compounds. First described in 1968, it was investigated for its ability to modulate the immune system but was never commercially marketed. The available literature, primarily from the 1990s, indicates that this compound acts as a stimulant for lymphocytes and antibody production in animal models, while also exhibiting T-cell suppressor effects. Pharmacokinetic studies have been conducted in animals and humans, revealing rapid metabolism. However, a detailed understanding of its molecular mechanism of action, including the specific signaling pathways it modulates, remains largely unelucidated in published research.

Chemical and Physical Properties

PropertyValue
IUPAC Name 5-hydroxyadamantan-2-one
Synonyms This compound, Kemantane, 5-Hydroxy-2-adamantanone
Molecular Formula C₁₀H₁₄O₂
Molar Mass 166.22 g/mol
CAS Number 20098-14-0

Known Immunomodulatory Effects

Based on the limited available research, the immunostimulatory and immunomodulatory effects of this compound are broadly described as follows:

  • Lymphocyte and Antibody Stimulation: Early studies in mice indicated that this compound can stimulate lymphocytes and enhance antibody production. This suggests a potential role in augmenting humoral immunity. The specific lymphocyte subsets affected and the magnitude of this stimulation have not been extensively quantified in publicly accessible literature.

  • T-Cell Suppression: Paradoxically, this compound has also been described as a T-cell suppressor. This dual functionality suggests a complex, context-dependent mechanism of action that may involve the differential regulation of T-cell subsets, such as T-helper and T-suppressor cells. The precise nature of this T-cell modulation is not well-defined.

Pharmacokinetics

Pharmacokinetic studies of this compound (referred to as Kemantane in these studies) were conducted in the early 1990s. The key findings are summarized below.

ParameterFindingSpecies
Metabolism Undergoes rapid biotransformation after oral administration. A pronounced "first-pass" effect through the liver was observed.Rats, Humans[1][2]
Active Metabolite The major active metabolite is reported to be adamantane-1,4-diol. The kinetics of this metabolite were used to evaluate the drug's behavior.Rats, Rabbits, Humans[3]
Distribution The parent compound and its metabolites are rapidly distributed from the blood to various organs.Rats[2]
Elimination The drug is primarily eliminated from the body in the form of its metabolites.Rats[2]
Interspecies Differences Significant differences in the pharmacokinetics of this compound and its active metabolite were observed between rats, rabbits, and humans.Rats, Rabbits, Humans

Postulated Mechanism of Action (General Framework)

Due to the lack of specific studies on this compound's signaling pathways, a definitive mechanism of action cannot be provided. However, based on the general understanding of immunostimulants, several pathways could be hypothetically involved. It is crucial to emphasize that the following are generalized representations and have not been specifically demonstrated for this compound.

A common mechanism for immunostimulatory compounds involves the activation of pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs). Activation of these pathways typically leads to the production of pro-inflammatory cytokines and the subsequent activation of the adaptive immune response.

Potential (Hypothetical) Signaling Pathways

The diagrams below illustrate generalized signaling pathways for TLR and RLR activation, which are common mechanisms for immunostimulants. These are not confirmed pathways for this compound.

TLR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Hypothetical Ligand) TLR Toll-like Receptor (TLR) This compound->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_I NF-κB-IκB IKK->NFkB_I NFkB NF-κB NFkB_I->NFkB IκB degradation DNA DNA NFkB->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: Hypothetical Toll-like Receptor (TLR) signaling pathway activation.

RLR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Hypothetical Effector) RLR RIG-I-like Receptor (RLR) This compound->RLR Activates MAVS MAVS RLR->MAVS Activates TBK1 TBK1/IKKε MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 IRF3_P p-IRF3 IRF3->IRF3_P Phosphorylation DNA DNA IRF3_P->DNA Translocates & Binds IFN Type I Interferons DNA->IFN Transcription

Caption: Hypothetical RIG-I-like Receptor (RLR) signaling pathway activation.

Experimental Protocols: A Methodological Gap

A critical review of the existing literature reveals a significant lack of detailed experimental protocols for studying the immunostimulatory effects of this compound. While early studies mention the use of animal models (mice), the specific methodologies for assessing lymphocyte stimulation, antibody production, and T-cell suppression are not described in detail.

For researchers interested in investigating this compound or similar adamantane derivatives, a general approach would involve a combination of in vitro and in vivo assays.

General Experimental Workflow (Hypothetical)

The following diagram outlines a general workflow that could be employed to characterize the immunostimulatory properties of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_mechanistic Mechanistic Studies PBMC_isolation Isolate Human/Murine PBMCs Cell_culture Culture with this compound PBMC_isolation->Cell_culture Proliferation Lymphocyte Proliferation Assay (e.g., CFSE, BrdU) Cell_culture->Proliferation Cytokine Cytokine Profiling (e.g., ELISA, Luminex) Cell_culture->Cytokine Phenotyping Immune Cell Phenotyping (Flow Cytometry) Cell_culture->Phenotyping Reporter_assays TLR/RLR Reporter Gene Assays Cell_culture->Reporter_assays Western_blot Western Blot for Signaling Proteins Cell_culture->Western_blot Gene_expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Cell_culture->Gene_expression Animal_model Administer this compound to Mice Immunization Immunize with Antigen Animal_model->Immunization Spleen_analysis Analyze Splenocytes (Flow Cytometry, ELISpot) Animal_model->Spleen_analysis Antibody_titer Measure Antigen-Specific Antibody Titers (ELISA) Immunization->Antibody_titer

Caption: General experimental workflow for characterizing an immunostimulant.

Quantitative Data: A Call for Further Research

There is a notable absence of publicly available quantitative data on the immunostimulatory effects of this compound. To construct a comprehensive understanding of its potency and efficacy, future research would need to generate data in the following areas, presented here as templates for such studies:

Table 7.1: In Vitro Lymphocyte Proliferation

Concentration of this compound (µM)Proliferation Index (Stimulated vs. Control)
0.1Data not available
1Data not available
10Data not available
100Data not available

Table 7.2: In Vitro Cytokine Production by PBMCs

CytokineThis compound (10 µM) Concentration (pg/mL)Control Concentration (pg/mL)Fold Change
TNF-αData not availableData not availableData not available
IL-6Data not availableData not availableData not available
IFN-γData not availableData not availableData not available
IL-10Data not availableData not availableData not available

Table 7.3: In Vivo Antibody Titer Enhancement

Treatment GroupAntigen-Specific IgG Titer (Mean ± SD)
Vehicle Control + AntigenData not available
This compound (mg/kg) + AntigenData not available

Conclusion and Future Directions

This compound is an adamantane derivative with described, albeit poorly characterized, immunostimulatory properties. The existing literature establishes its identity and provides a high-level overview of its effects on the immune system and its pharmacokinetic profile. However, there is a significant lack of in-depth research into its mechanism of action.

To advance the understanding of this compound as an immunostimulant, future research should focus on:

  • Elucidating the Molecular Target(s): Identifying the specific receptors or cellular components with which this compound interacts is paramount.

  • Mapping the Signaling Pathways: Delineating the intracellular signaling cascades activated by this compound will provide a mechanistic basis for its observed effects.

  • Comprehensive Cytokine Profiling: A thorough analysis of the cytokines and chemokines induced by this compound in various immune cell types is needed.

  • Dose-Response Studies: Quantitative in vitro and in vivo studies are required to establish the potency and therapeutic window of this compound.

  • Clarifying the Dual Role: Investigating the seemingly contradictory roles as a lymphocyte/antibody stimulant and a T-cell suppressor is essential to understand its immunomodulatory profile.

Without such dedicated research, this compound will remain a compound of historical interest with an undefined mechanism of action. The templates and hypothetical frameworks provided in this document are intended to serve as a guide for such future investigations.

References

Idramantone: A Technical Guide to its Discovery, History, and Immunomodulatory Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idramantone, also known as kemantane or 5-hydroxyadamantan-2-one, is an experimental immunostimulatory agent belonging to the adamantane class of compounds. First described in 1968, it has been noted for its dual-action immunomodulatory properties, reportedly acting as a stimulant for lymphocytes and antibody production, while simultaneously exhibiting T-cell suppressor activity. Despite its early discovery, this compound was never commercialized, and detailed public data on its quantitative effects and specific mechanisms of action remain limited. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its discovery, history, synthesis, and known immunological and pharmacokinetic properties. This document aims to serve as a foundational resource for researchers interested in the further investigation of this unique adamantane derivative.

Introduction and History

This compound emerged from the exploration of adamantane derivatives for therapeutic applications, a field that gained significant traction following the discovery of the antiviral properties of amantadine in the 1960s. The rigid, lipophilic cage-like structure of the adamantane nucleus imparts unique physicochemical properties to its derivatives, influencing their biological activity and pharmacokinetic profiles.

This compound was first documented in scientific literature in 1968.[1] It was investigated primarily in the Soviet Union as a potential immunomodulating agent. Its unique profile as both an immunostimulant and a T-cell suppressor suggested potential applications in various conditions requiring immune modulation. However, for reasons not fully elucidated in publicly available records, it did not progress to widespread clinical use.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 5-hydroxyadamantan-2-one[1]
Synonyms Kemantane, Kemantan, 5-Hydroxy-2-adamantanone[1]
Chemical Formula C₁₀H₁₄O₂[1]
Molar Mass 166.22 g/mol [1]
CAS Number 20098-14-0
Appearance White crystalline solid
Melting Point >300 °C

Synthesis of this compound

A potential synthetic route is outlined below:

G A Adamantan-2-one B Oxidation A->B C This compound (5-hydroxyadamantan-2-one) B->C

Caption: General synthesis pathway for this compound.

A biocatalytic approach for the synthesis of 5-hydroxy-2-adamantanone from 2-adamantanone has also been investigated, highlighting the potential for more specific and efficient production methods.

Immunomodulatory Activity

This compound is described as having a dual effect on the immune system: stimulating lymphocyte and antibody production while also suppressing T-cell activity. The precise molecular mechanisms and signaling pathways underlying these effects have not been fully elucidated in the available literature.

Lymphocyte and Antibody Stimulation

This compound has been reported to act as a lymphocyte and antibody stimulant in mice. This suggests that it may enhance humoral immunity. The proposed mechanism involves the activation and proliferation of B-lymphocytes, leading to increased immunoglobulin synthesis.

G This compound This compound BLymphocyte B-Lymphocyte This compound->BLymphocyte Stimulates Activation Activation & Proliferation BLymphocyte->Activation PlasmaCell Plasma Cell Activation->PlasmaCell Antibody Antibody Production PlasmaCell->Antibody

Caption: Proposed pathway for this compound-induced antibody production.

T-Cell Suppression

In addition to its stimulatory effects, this compound is also described as a T-cell suppressor. This suggests a potential role in modulating cell-mediated immunity and inflammatory responses. The specific subset of T-cells affected and the signaling pathways involved in this suppression are not well-defined.

G This compound This compound TCell T-Lymphocyte This compound->TCell Inhibits Suppression Suppression of Activation/Function TCell->Suppression

Caption: Proposed mechanism of T-cell suppression by this compound.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not available in the public domain. However, based on standard immunological assays, the following protocols represent how the effects of this compound on lymphocyte proliferation and antibody production could be assessed.

Lymphocyte Proliferation Assay

This assay would be used to quantify the stimulatory effect of this compound on lymphocytes.

Objective: To determine the dose-dependent effect of this compound on the proliferation of peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • 96-well flat-bottom cell culture plates

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, CFSE)

  • Phytohemagglutinin (PHA) as a positive control

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with RPMI-1640 medium and resuspend to a final concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 100 µL of varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) in RPMI-1640 to the respective wells in triplicate.

  • Include a negative control (medium only) and a positive control (PHA, 5 µg/mL).

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the Stimulation Index (SI) = (mean cpm of stimulated cells) / (mean cpm of unstimulated cells).

G A Isolate PBMCs B Plate Cells A->B C Add this compound & Controls B->C D Incubate (72h) C->D E Pulse with [³H]-thymidine (18h) D->E F Harvest & Measure Radioactivity E->F G Calculate Stimulation Index F->G

Caption: Workflow for a lymphocyte proliferation assay.

In Vitro Antibody Production Assay

This assay would be used to measure the effect of this compound on immunoglobulin synthesis by B-cells.

Objective: To quantify the effect of this compound on the production of immunoglobulins (IgM, IgG) by PBMCs.

Materials:

  • This compound

  • PBMCs isolated as described above

  • RPMI-1640 medium with supplements

  • Pokeweed mitogen (PWM) as a polyclonal B-cell activator

  • ELISA plates and reagents for human IgM and IgG quantification

Protocol:

  • Isolate and prepare PBMCs as described in the lymphocyte proliferation assay.

  • Culture 1 x 10⁶ PBMCs in 1 mL of complete RPMI-1640 medium in 24-well plates.

  • Add varying concentrations of this compound to the cultures in the presence or absence of PWM (e.g., 5 µg/mL).

  • Incubate the cultures for 7 days at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, centrifuge the plates and collect the cell-free supernatants.

  • Quantify the concentration of IgM and IgG in the supernatants using a standard ELISA protocol.

  • Compare the immunoglobulin levels in this compound-treated cultures to the control cultures.

Pharmacokinetics

Studies on the pharmacokinetics of this compound (kemantane) have been reported, primarily in Russian literature. These studies indicate that this compound undergoes significant first-pass metabolism.

In a study on patients with bronchial pathology, orally administered this compound was practically undetectable in the blood. Its kinetics were therefore assessed based on its major active metabolite. In rats, this compound was also found to be rapidly biotransformed into an active metabolite following oral administration, with rapid distribution to various organs. The drug is primarily eliminated as its metabolite.

Table 2: Summary of Pharmacokinetic Properties of this compound (Kemantane)

SpeciesRoute of AdministrationKey FindingsReference(s)
Human OralPronounced first-pass effect; parent drug practically undetectable in blood; kinetics evaluated by its major active metabolite.
Rat OralRapid biotransformation to an active metabolite; rapid distribution to organs; elimination as the metabolite.

Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability are not available in the reviewed public literature.

Conclusion

This compound is an intriguing adamantane derivative with a unique, dual immunomodulatory profile. While its development did not proceed to clinical application, the existing literature suggests it possesses interesting biological activities that may warrant further investigation. The lack of detailed quantitative data and mechanistic studies in publicly accessible literature presents a significant gap in our understanding of this compound. Modern immunological and pharmacological techniques could be applied to fully characterize its mechanism of action, define its therapeutic potential, and explore the structure-activity relationships of this class of immunomodulators. This technical guide consolidates the available historical and scientific information to provide a solid foundation for future research endeavors into the properties and potential applications of this compound.

References

Adamantane Derivatives: A Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic alkane, possesses a rigid and highly lipophilic cage-like structure that has made it a valuable scaffold in medicinal chemistry. Its derivatives have been successfully developed as antiviral and neuroprotective agents.[1][2] More recently, the immunomodulatory properties of adamantane-based compounds have garnered significant interest, opening new avenues for therapeutic intervention in a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[3][4]

The adamantane moiety's lipophilicity enhances the ability of compounds to cross cell membranes, while its three-dimensional structure allows for precise interactions with biological targets.[5] This guide provides an in-depth overview of the core applications of adamantane derivatives in immunological research, focusing on their mechanisms of action, relevant quantitative data, detailed experimental protocols, and the signaling pathways they modulate.

Mechanisms of Immunomodulation

Adamantane derivatives exert their effects on the immune system through several key mechanisms, primarily by modulating innate and adaptive immune responses.

Modulation of Toll-Like Receptor (TLR) Signaling

Toll-like receptors are critical pattern recognition receptors of the innate immune system. Adamantane derivatives have been designed to both activate and inhibit TLR signaling, depending on the therapeutic goal.

  • TLR7/8 Agonism for Cancer Immunotherapy: A notable example is R848-Ad , an adamantane-conjugated derivative of the TLR7/8 agonist resiquimod. This modification facilitates the loading of the agonist into cyclodextrin nanoparticles, which are preferentially taken up by tumor-associated macrophages (TAMs). Activation of TLR7/8 in these M2-like immunosuppressive macrophages repolarizes them into an M1-like, pro-inflammatory phenotype, thereby promoting an anti-tumor immune response. The adamantane moiety significantly improves the drug's affinity for the nanoparticle carrier, enhancing targeted delivery and reducing systemic toxicity.

  • TLR4 Antagonism for Anti-Inflammatory Effects: Certain adamantane-isothiourea derivatives have been shown to suppress inflammation by inhibiting the TLR4 signaling pathway. These compounds block the downstream cascade involving MyD88 and NF-κB, leading to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This mechanism is particularly relevant for treating inflammatory conditions like hepatocellular carcinoma.

Inhibition of Inflammasomes

While not as extensively documented in the initial search, the anti-inflammatory properties of some adamantane derivatives suggest a potential role in modulating inflammasome activity, a key component of the innate immune response responsible for the production of IL-1β and IL-18. Amantadine's ability to reduce pro-inflammatory cytokine production points towards this possibility.

Cytokine Production Modulation

The classic adamantane derivative, amantadine , has demonstrated direct effects on cytokine production. In vitro studies with human blood cells have shown that amantadine can decrease the production of the pro-inflammatory cytokines interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). Concurrently, it increases the production of the anti-inflammatory cytokine interleukin-10 (IL-10), indicating a shift towards an anti-inflammatory or immunoregulatory state.

Antiviral Activity with Immunomodulatory Consequences

Amantadine and its derivative rimantadine are well-known for their antiviral activity against influenza A, which they achieve by blocking the M2 proton channel and inhibiting viral uncoating. This primary antiviral action has secondary immunological consequences. For example, by reducing the viral load, rimantadine has been observed to diminish the local IgA antibody response in nasal secretions, likely due to a lower antigenic stimulus.

Quantitative Data on Adamantane Derivatives

The following tables summarize key quantitative data for representative adamantane derivatives, highlighting their potency and specific effects.

Table 1: Activity of TLR-Modulating Adamantane Derivatives

CompoundTargetAssayResultReference
R848-AdTLR7/8Dissociation Constant (KD) with Cyclodextrin20.4 ± 1.33 µM (over 300-fold improvement vs. R848)
Adamantyl Isothiourea (Cmpd 5)Hep-G2 CellsIn vitro Cytotoxicity (MTT Assay)IC50: 11.2 µM
Adamantyl Isothiourea (Cmpd 6)Hep-G2 CellsIn vitro Cytotoxicity (MTT Assay)IC50: 9.8 µM

Table 2: Anti-Inflammatory Cytokine Modulation

CompoundModelCytokineConcentrationEffectReference
AmantadineStimulated Human BloodIFN-γ10-7 to 10-5 MReduction in production
AmantadineStimulated Human BloodTNF-α10-7 to 10-5 MReduction in production
AmantadineStimulated Human BloodIL-1010-7 to 10-5 MIncrease in production
Adamantyl Isothiourea (Cmpd 6)Hepatocellular Carcinoma (rat model)TNF-α10 mg/kg/day40.1% reduction in hepatic levels
Adamantyl Isothiourea (Cmpd 6)Hepatocellular Carcinoma (rat model)IL-1β10 mg/kg/day63.9% reduction in hepatic levels

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is crucial for understanding the role of adamantane derivatives. The following diagrams, created using DOT language, illustrate key signaling pathways and a general experimental workflow.

TLR7_8_Signaling_Pathway TLR7/8 Signaling in Macrophage Repolarization cluster_nanoparticle Targeted Delivery cluster_macrophage Tumor-Associated Macrophage (TAM) cluster_nucleus Nucleus R848-Ad_CDNP R848-Ad in Cyclodextrin Nanoparticle Endosome Endosome R848-Ad_CDNP->Endosome Endocytosis TLR7_8 TLR7/8 Endosome->TLR7_8 R848-Ad binds MyD88 MyD88 TLR7_8->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB activates IRF7 IRF7 TRAF6->IRF7 activates Pro_Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-12) NFkB->Pro_Inflammatory_Genes translocation & transcription Type1_IFN_Genes Type I IFN Genes IRF7->Type1_IFN_Genes translocation & transcription M1_Phenotype M1-like Phenotype (Anti-tumor) Pro_Inflammatory_Genes->M1_Phenotype Type1_IFN_Genes->M1_Phenotype

Caption: TLR7/8 signaling pathway activated by R848-Ad leading to M1 macrophage polarization.

TLR4_Inhibition_Pathway Inhibition of TLR4 Signaling by Adamantane Derivatives LPS LPS (Lipopolysaccharide) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 recruits Adamantane_Deriv Adamantane-Isothiourea Derivative Adamantane_Deriv->TLR4_MD2 inhibits IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-1β) Nucleus->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: TLR4 signaling inhibition by adamantane derivatives, preventing inflammation.

Experimental_Workflow General Workflow for Evaluating Immunomodulatory Adamantane Derivatives cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis 1. Synthesis of Adamantane Derivative Cytotoxicity 2. Cytotoxicity Assay (e.g., MTT on immune cells) Synthesis->Cytotoxicity Receptor_Binding 3. Receptor Binding/ Activity Assay (e.g., TLR reporter cells) Cytotoxicity->Receptor_Binding Cytokine_Analysis 4. Cytokine Profiling (e.g., ELISA, Luminex on stimulated PBMCs) Receptor_Binding->Cytokine_Analysis Animal_Model 5. Animal Model of Disease (e.g., Tumor model, Sepsis) Cytokine_Analysis->Animal_Model Promising candidates Efficacy 6. Efficacy Assessment (e.g., Tumor size, Survival) Animal_Model->Efficacy Immune_Response 7. Immune Response Analysis (e.g., Flow cytometry of splenocytes, Histology) Efficacy->Immune_Response Data_Analysis 8. Data Analysis & Conclusion Immune_Response->Data_Analysis

References

Physicochemical Characterization of Idramantone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the physicochemical properties of Idramantone, an experimental immunostimulatory agent. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information on this compound. This guide includes a summary of its key physicochemical data, detailed experimental protocols for their determination, and visual workflows to guide characterization studies.

Core Physicochemical Properties

This compound, also known as Kemantane or 5-hydroxyadamantan-2-one, is a derivative of adamantane.[1][2] Its rigid cage-like structure imparts unique physicochemical characteristics. The quantitative properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 5-hydroxyadamantan-2-one[1][3]
Synonyms Kemantane, 5-Hydroxy-2-adamantanone[1]
CAS Number 20098-14-0
Appearance White to off-white solid
Chemical Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Water Solubility 20 mg/mL (120.32 mM); requires sonication
logP (Predicted) 0.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is critical for drug development. The following sections detail standard experimental methodologies for characterizing key parameters of a compound like this compound.

The solubility of a compound is a fundamental property that influences its absorption and bioavailability. The shake-flask method is a widely accepted standard for determining aqueous solubility.

Protocol: Shake-Flask Method

  • Preparation: Prepare a supersaturated solution of this compound in purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed, clean glass vessel.

  • Equilibration: Agitate the solution at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the aqueous phase from any remaining solid, centrifugation followed by filtration through a low-binding 0.22 µm filter is recommended.

  • Quantification: Accurately quantify the concentration of this compound in the clear, filtered aqueous phase. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose. A validated calibration curve must be used for accurate concentration determination.

  • Reporting: The solubility is reported in units such as mg/mL or mM.

The partition coefficient (P), typically expressed as its logarithm (logP), measures a compound's lipophilicity by quantifying its distribution between an immiscible organic phase (commonly n-octanol) and an aqueous phase.

Protocol: Shake-Flask Method for logP

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.

  • Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a precise volume of the other pre-saturated phase to create a biphasic system. The initial concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Vigorously shake the vessel at a constant temperature for a sufficient time to allow the compound to partition between the two phases until equilibrium is achieved.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. Potentiometric titration is a precise method for its determination.

Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of pure this compound in a suitable solvent, typically purified water or a water/co-solvent mixture if solubility is limited. The solution must be free of carbonate.

  • Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution. Place the solution in a temperature-controlled vessel and stir continuously.

  • Titration: Add a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) in small, precise increments using an auto-titrator or a calibrated burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve. Specifically, the pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows for the characterization of this compound.

G cluster_0 Physicochemical Profiling Workflow start This compound Sample solubility Aqueous Solubility (Shake-Flask) start->solubility pka pKa Determination (Potentiometric Titration) start->pka logp logP Determination (Shake-Flask) start->logp characterization Structural Characterization (NMR, MS) start->characterization data Compile Data Profile solubility->data pka->data logp->data characterization->data

Caption: Workflow for the physicochemical characterization of this compound.

This compound is described as an immunostimulant, though its precise mechanism of action is not extensively detailed in publicly available literature. The following diagram outlines a generalized workflow for investigating the mechanism of action for an immunomodulatory compound.

G cluster_1 Mechanism of Action Investigation Workflow compound This compound (Immunostimulant) in_vitro In Vitro Assays (e.g., Lymphocyte Proliferation, Cytokine Release) compound->in_vitro target_id Target Identification (e.g., Affinity Chromatography, Cellular Thermal Shift Assay) in_vitro->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PKA, MAPK, NF-κB pathways) target_id->pathway_analysis in_vivo In Vivo Model Validation (e.g., Murine Models of Immune Response) pathway_analysis->in_vivo moa Elucidate Mechanism of Action in_vivo->moa

Caption: Generalized workflow for elucidating the mechanism of an immunostimulant.

References

In Vitro Immunomodulatory Profile of Idramantone on Human Lymphocytes: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific studies on the in vitro effects of Idramantone on lymphocytes are not publicly available. This document, therefore, presents a hypothetical technical guide based on established immunological assays and the known effects of structurally related adamantane compounds. The experimental protocols, data, and potential mechanisms of action described herein are illustrative and intended to serve as a framework for future research in this area.

Executive Summary

This technical guide provides a comprehensive overview of a hypothetical in vitro assessment of this compound, an adamantane derivative, on the function of human lymphocytes. The document outlines detailed experimental protocols for key immunological assays, including lymphocyte proliferation, apoptosis, and cytokine production. Furthermore, it presents illustrative quantitative data and visualizes potential cellular signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating the immunomodulatory potential of novel compounds.

Introduction

Adamantane derivatives, such as amantadine and rimantadine, have been reported to possess immunomodulatory properties.[1][2] this compound, sharing a similar structural backbone, is a candidate for investigation into its effects on the immune system. Understanding the impact of this compound on lymphocytes, the primary cells of the adaptive immune response, is crucial for elucidating its potential therapeutic applications in immunology. This document outlines a hypothetical study to characterize the in vitro effects of this compound on human peripheral blood mononuclear cells (PBMCs), with a focus on T and B lymphocytes.

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation. Briefly, whole blood is diluted with phosphate-buffered saline (PBS) and layered over the Ficoll-Paque medium. After centrifugation, the mononuclear cell layer is collected, washed with PBS, and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

Lymphocyte Proliferation Assay

The effect of this compound on lymphocyte proliferation can be assessed using a [³H]-thymidine incorporation assay or a carboxyfluorescein succinimidyl ester (CFSE) dilution assay.[3][4][5]

[³H]-Thymidine Incorporation Assay Protocol:

  • PBMCs are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Cells are pre-incubated with varying concentrations of this compound for 1 hour.

  • Lymphocyte proliferation is stimulated with phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

  • The plate is incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • [³H]-thymidine is added to each well for the final 18 hours of incubation.

  • Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter. The results are expressed as counts per minute (CPM).

Lymphocyte Apoptosis Assay

The induction of apoptosis in lymphocytes by this compound can be quantified using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.

Annexin V/PI Staining Protocol:

  • PBMCs are cultured with different concentrations of this compound for 24-48 hours.

  • Cells are harvested and washed with cold PBS.

  • The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide are added to the cell suspension.

  • The cells are incubated for 15 minutes at room temperature in the dark.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Cytokine Production Assay

The effect of this compound on the production of key cytokines by activated lymphocytes is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

ELISA Protocol for IL-2 and IFN-γ:

  • PBMCs are stimulated with PHA or anti-CD3/CD28 in the presence of varying concentrations of this compound.

  • After 48 hours of incubation, the cell culture supernatants are collected.

  • The concentration of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in the supernatants is quantified using commercially available ELISA kits according to the manufacturer's instructions.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data from the described experiments, illustrating a potential immunomodulatory profile for this compound.

Table 1: Hypothetical Effect of this compound on Lymphocyte Proliferation

This compound Conc. (µM)[³H]-Thymidine Incorporation (CPM)Proliferation Inhibition (%)
0 (Vehicle Control)55,000 ± 4,5000
148,000 ± 3,90012.7
1025,000 ± 2,10054.5
508,000 ± 75085.5
1002,500 ± 30095.5

Table 2: Hypothetical Effect of this compound on Lymphocyte Apoptosis

This compound Conc. (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Vehicle Control)5.2 ± 0.83.1 ± 0.5
1012.5 ± 1.54.8 ± 0.7
5028.7 ± 2.910.2 ± 1.3
10045.3 ± 4.118.6 ± 2.2

Table 3: Hypothetical Effect of this compound on Cytokine Production by Activated T-cells

This compound Conc. (µM)IL-2 Production (pg/mL)IFN-γ Production (pg/mL)
0 (Vehicle Control)1250 ± 1102500 ± 230
11050 ± 952200 ± 190
10600 ± 551300 ± 120
50150 ± 20400 ± 45
100< 50< 100

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 PBMC Isolation cluster_1 This compound Treatment & Stimulation cluster_2 Functional Assays A Whole Blood Collection B Ficoll-Paque Gradient Centrifugation A->B C PBMC Isolation and Wash B->C D Cell Seeding C->D E This compound Incubation D->E F Mitogen/Antigen Stimulation E->F G Proliferation Assay ([³H]-Thymidine or CFSE) F->G H Apoptosis Assay (Annexin V/PI Staining) F->H I Cytokine Assay (ELISA or Multiplex) F->I T_Cell_Signaling TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 IP3 IP₃ PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB Cytokines Cytokine Production (IL-2, IFN-γ) NFAT->Cytokines NFkB->Cytokines AP1->Cytokines Proliferation Proliferation Cytokines->Proliferation This compound This compound (Hypothetical Target) This compound->ZAP70 Logical_Flow This compound This compound T_Cell_Activation T-Cell Activation Signal This compound->T_Cell_Activation Inhibits Apoptosis Induction of Apoptosis This compound->Apoptosis Induces Cytokine_Prod Decreased Cytokine Production (IL-2, IFN-γ) T_Cell_Activation->Cytokine_Prod Proliferation Inhibition of Proliferation T_Cell_Activation->Proliferation Immune_Response Overall Immunosuppressive Effect Cytokine_Prod->Immune_Response Proliferation->Immune_Response Apoptosis->Immune_Response

References

Idramantone: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on idramantone. Significant gaps in the scientific literature exist regarding its quantitative biological activity, detailed experimental protocols, and specific mechanisms of action. The information provided should be considered a starting point for further investigation.

Introduction

This compound, also known by its synonym kemantane and chemical name 5-hydroxyadamantan-2-one, is an experimental drug belonging to the adamantane class of compounds.[1][2] First described in 1968, it has been investigated for its immunomodulatory properties.[2] This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its potential therapeutic applications, and is intended for an audience of researchers, scientists, and drug development professionals. Due to the limited availability of detailed public data, this paper also outlines general experimental protocols and potential signaling pathways that may be relevant to this compound's activity, based on the broader understanding of immunomodulatory agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 5-hydroxyadamantan-2-one[3]
Synonyms Kemantane, kemantan, Idramantona[3]
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
CAS Number 20098-14-0
Appearance White to off-white crystalline powder
Melting Point >300 °C
Solubility Soluble in DMSO and Methanol

Potential Therapeutic Applications

The primary area of investigation for this compound has been its effects on the immune system. It has also been studied in the context of bronchial pathologies, likely linked to its immunomodulatory effects.

Immunomodulation

This compound has been described paradoxically as both an immunostimulant and a T-cell suppressor. In murine models, it was reported to act as a lymphocyte and antibody stimulant. This suggests a potential application in conditions requiring an enhanced immune response, such as certain infections or immunodeficiency states.

Conversely, its characterization as a T-cell suppressor indicates a potential therapeutic role in autoimmune diseases or other conditions driven by excessive T-cell activity. This dualistic nature highlights the need for more detailed research to understand the specific contexts and cell types upon which this compound exerts its effects.

Bronchial Pathology

Clinical pharmacokinetic studies of this compound (referred to as kemantane) were conducted in patients with bronchial pathology. The rationale for this application is not explicitly detailed in the available literature but may be related to modulating the inflammatory components of these conditions.

Preclinical Pharmacology and Pharmacokinetics

In vivo studies in rats have shown that this compound is rapidly biotransformed after oral administration. A significant "first-pass" effect through the liver has been observed in human studies, to the extent that the parent compound is practically undetectable in the blood. Consequently, the pharmacokinetic profile has been evaluated based on its major active metabolite, adamantane-1,4-diol. The rapid metabolism and distribution to organs are key characteristics of its pharmacokinetic profile.

Postulated Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound are not well-documented in the available literature. However, based on the reported biological effects and the known mechanisms of other immunomodulatory adamantane derivatives, several pathways can be postulated as potential targets.

Potential Signaling Pathways

The immunomodulatory effects of various compounds are often mediated through key signaling cascades within immune cells. Given the reported effects of this compound on lymphocytes and T-cells, the following pathways represent logical areas for future investigation:

  • Toll-Like Receptor (TLR) Signaling: TLRs are critical for initiating innate immune responses. Modulation of TLR signaling can lead to either stimulation or suppression of immune activity by affecting downstream pathways like the NF-κB and MAPK pathways.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cytokine production, cell proliferation, and differentiation in immune cells.

  • JAK-STAT Signaling Pathway: This pathway is a primary route for cytokine signaling. Many immunomodulatory drugs exert their effects by modulating the activity of JAKs and STATs, thereby altering the cellular response to cytokines.

A logical workflow for investigating these potential pathways is outlined in the diagram below.

G This compound This compound ImmuneCell Immune Cell (e.g., T-cell, Macrophage) This compound->ImmuneCell Acts on Receptor Cell Surface or Intracellular Receptor ImmuneCell->Receptor TLR TLR Signaling Receptor->TLR MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK JAK_STAT JAK-STAT Pathway Receptor->JAK_STAT TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1, STATs) TLR->TranscriptionFactors MAPK->TranscriptionFactors JAK_STAT->TranscriptionFactors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression ImmuneResponse Modulated Immune Response (Cytokine production, Cell proliferation/suppression) GeneExpression->ImmuneResponse

Caption: Postulated signaling pathways for this compound's immunomodulatory effects.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not available in the public domain. However, this section outlines standardized, generic protocols for the types of assays that would be employed to characterize its immunomodulatory activity.

Lymphocyte Proliferation Assay

This assay is used to determine the effect of a compound on the proliferation of lymphocytes in response to a stimulus.

Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well in complete RPMI-1640 medium.

  • Treatment and Stimulation: Add varying concentrations of this compound to the wells. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Assessment:

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to plating. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.

  • Data Analysis: Calculate the stimulation index or the percentage of proliferating cells for each condition.

G cluster_0 Cell Preparation cluster_1 Cell Culture & Treatment cluster_2 Incubation & Analysis Isolate_PBMCs Isolate PBMCs Label_CFSE Label with CFSE (optional) Isolate_PBMCs->Label_CFSE Plate_Cells Plate Cells Label_CFSE->Plate_Cells Add_this compound Add this compound Plate_Cells->Add_this compound Add_Stimulant Add Stimulant (e.g., PHA) Add_this compound->Add_Stimulant Incubate Incubate (72-96h) Add_Stimulant->Incubate Add_Thymidine Add [3H]-Thymidine (optional) Incubate->Add_Thymidine Analyze Analyze Proliferation (Flow Cytometry or Scintillation) Add_Thymidine->Analyze

Caption: Experimental workflow for a lymphocyte proliferation assay.

T-Cell Suppression Assay

This assay measures the ability of a compound to inhibit the proliferation of effector T-cells.

Protocol:

  • Cell Isolation: Isolate CD4⁺CD25⁻ effector T-cells (Teff) and potentially regulatory T-cells (Tregs) from PBMCs using magnetic-activated cell sorting (MACS).

  • Cell Labeling: Label the Teff cells with a proliferation dye such as CFSE.

  • Co-culture: Co-culture the labeled Teff cells with unlabeled stimulator cells (e.g., irradiated allogeneic PBMCs or anti-CD3/CD28 beads) in a 96-well plate.

  • Treatment: Add varying concentrations of this compound to the co-culture.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Analysis: Analyze the proliferation of the Teff cells by measuring the dilution of CFSE using flow cytometry.

  • Data Analysis: Calculate the percentage of suppression for each concentration of this compound compared to the vehicle control.

Cytokine Profiling Assay

This assay is used to determine the effect of a compound on the production of various cytokines by immune cells.

Protocol:

  • Cell Culture and Treatment: Culture PBMCs or specific immune cell subsets (e.g., macrophages, T-cells) in the presence of various concentrations of this compound. Include appropriate stimuli (e.g., lipopolysaccharide for macrophages) and controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Measurement: Analyze the concentration of various cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) in the supernatants using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: Compare the cytokine profiles of the this compound-treated cells to the control groups.

Quantitative Data

A thorough search of publicly available scientific literature did not yield any specific quantitative data for this compound, such as IC₅₀ or Kᵢ values, related to its immunomodulatory activities. The absence of this data is a significant limitation in fully assessing its therapeutic potential and necessitates further experimental investigation.

Conclusion and Future Directions

This compound is an adamantane derivative with documented, albeit poorly characterized, immunomodulatory properties. The contradictory reports of it being both an immunostimulant and a T-cell suppressor suggest a complex mechanism of action that may be cell-type and context-dependent. Its rapid metabolism to an active metabolite, adamantane-1,4-diol, further complicates the understanding of its in vivo effects.

To advance the understanding of this compound's therapeutic potential, future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound and its active metabolite.

  • Conducting detailed in vitro assays to generate quantitative data (e.g., IC₅₀, EC₅₀) for its effects on various immune cell subsets.

  • Performing comprehensive cytokine profiling to understand its impact on the inflammatory milieu.

  • Clarifying the contradictory reports of immunostimulation versus T-cell suppression by defining the experimental conditions under which each effect is observed.

  • Evaluating its efficacy in relevant animal models of immune-related diseases to establish a clear therapeutic rationale.

The information presented in this whitepaper, while highlighting significant knowledge gaps, provides a foundational framework for guiding future research into the therapeutic applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Idramantone using P450cam Monooxygenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idramantone, also known as 5-hydroxy-2-adamantanone, is a versatile adamantane derivative with potential applications as an immunostimulant and a starting material for the synthesis of various pharmacologically active compounds. The regioselective hydroxylation of 2-adamantanone to produce this compound presents a significant challenge for traditional chemical synthesis. Cytochrome P450cam (CYP101A1), a monooxygenase from Pseudomonas putida, offers a highly specific and efficient biocatalytic route for this transformation. This document provides detailed application notes and protocols for the synthesis of this compound using P450cam monooxygenase, leveraging a whole-cell biocatalysis approach with an integrated NADH regeneration system.

P450cam is a well-characterized heme-containing monooxygenase that catalyzes the insertion of an oxygen atom from molecular oxygen into a wide range of substrates. In its natural context, it hydroxylates camphor with high specificity. However, its substrate scope extends to other molecules, including 2-adamantanone. The enzyme exhibits remarkable regioselectivity in this reaction, exclusively producing 5-hydroxy-2-adamantanone[1]. This biocatalytic method provides a green and sustainable alternative to conventional chemical methods, operating under mild reaction conditions and yielding a single desired product.

Data Presentation

The following tables summarize the quantitative data obtained from the biocatalytic production of this compound using whole-cell E. coli catalysts expressing the P450cam system.

Table 1: Comparison of Whole-Cell Biocatalysts for this compound Production [2]

Catalyst TypeNADH Regeneration SystemFinal this compound Concentration (mM)Final this compound Titer (g/L)
Wet CellsEndogenous Glucose Metabolism365.9
Freeze-dried CellsCo-expressed Glucose Dehydrogenase (Gdh)213.5

Table 2: Key Parameters of the Biocatalytic Reaction [2]

ParameterValue
Substrate2-Adamantanone
Product5-Hydroxy-2-adamantanone (this compound)
BiocatalystE. coli expressing P450cam, putidaredoxin, and putidaredoxin reductase
Reaction TemperatureNot specified, typically 25-37°C for E. coli whole-cell catalysis
Reaction TimeDependent on substrate addition strategy
RegioselectivityHighly selective for the C5 position[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of this compound using a P450cam whole-cell biocatalyst.

Protocol 1: Construction of the Whole-Cell Biocatalyst

This protocol describes the preparation of E. coli cells expressing the P450cam multicomponent system. For enhanced performance of freeze-dried cells, co-expression with glucose dehydrogenase (Gdh) for NADH regeneration is included.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector(s) containing the genes for P450cam, putidaredoxin, and putidaredoxin reductase.

  • Expression vector containing the gene for glucose dehydrogenase (Gdh) (optional, for freeze-dried cells).

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Glycerol-containing buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 10% glycerol)

Procedure:

  • Transformation: Transform the E. coli expression strain with the plasmid(s) containing the genes for the P450cam system (P450cam, putidaredoxin, putidaredoxin reductase) and, optionally, the Gdh plasmid.

  • Cultivation: Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotics. Grow the culture overnight at 37°C with shaking.

  • Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to culture the cells at a lower temperature (e.g., 25-30°C) for 12-16 hours to allow for proper protein folding and expression.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Preparation of Wet Cells: Wash the cell pellet twice with a glycerol-containing buffer. The resulting cell paste is the "wet cell" catalyst and can be used immediately or stored at -80°C.

  • Preparation of Freeze-dried Cells (Optional): After washing, resuspend the cell pellet in a suitable buffer and freeze-dry (lyophilize) the cell suspension. The resulting powder is the "freeze-dried cell" catalyst.

Protocol 2: Biocatalytic Synthesis of this compound

This protocol outlines the procedure for the whole-cell biocatalytic hydroxylation of 2-adamantanone.

Materials:

  • Prepared wet or freeze-dried E. coli biocatalyst

  • 2-Adamantanone (substrate)

  • Glucose (for NADH regeneration)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Organic solvent for substrate and product extraction (e.g., ethyl acetate)

  • Analytical standards of 2-adamantanone and 5-hydroxy-2-adamantanone

Procedure:

  • Reaction Setup:

    • For wet cells : Resuspend a known amount of the wet cell paste in the reaction buffer.

    • For freeze-dried cells : Resuspend a known amount of the freeze-dried cell powder in the reaction buffer.

  • NADH Regeneration: Add glucose to the cell suspension to a final concentration of 50-100 mM. For wet cells, the endogenous metabolic pathways will utilize glucose to regenerate NADH. For freeze-dried cells, the co-expressed Gdh will facilitate NADH regeneration.

  • Substrate Addition: Add 2-adamantanone to the reaction mixture. Due to the potential for substrate toxicity, a repeated batch addition strategy is recommended to achieve high product titers. Start with an initial concentration of 1-5 mM and add subsequent batches upon consumption of the previous one.

  • Reaction Conditions: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking to ensure proper aeration and mixing.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture. Extract the samples with an equal volume of ethyl acetate. Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of 2-adamantanone and the formation of 5-hydroxy-2-adamantanone.

  • Product Isolation and Purification: Once the reaction is complete, pellet the cells by centrifugation. Extract the supernatant multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

P450cam Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of P450cam for the hydroxylation of a substrate (RH), such as 2-adamantanone.

P450cam_Catalytic_Cycle cluster_legend Legend Resting P450cam(Fe³⁺) SubstrateBinding P450cam(Fe³⁺)-RH Resting->SubstrateBinding + RH FirstElectron P450cam(Fe²⁺)-RH SubstrateBinding->FirstElectron + e⁻ (from PdR) OxygenBinding P450cam(Fe²⁺)-RH(O₂) FirstElectron->OxygenBinding + O₂ SecondElectron P450cam(Fe³⁺)-RH(O₂²⁻) OxygenBinding->SecondElectron + e⁻ (from PdR) Protonation1 P450cam(Fe³⁺)-RH(OOH) SecondElectron->Protonation1 + H⁺ WaterElimination P450cam(Fe⁴⁺=O)-RH• + H₂O Protonation1->WaterElimination + H⁺ - H₂O Hydroxylation P450cam(Fe³⁺)-ROH WaterElimination->Hydroxylation H abstraction & O rebound ProductRelease P450cam(Fe³⁺) + ROH Hydroxylation->ProductRelease RH Substrate (2-Adamantanone) ROH Product (this compound) PdR Putidaredoxin Reductase

Caption: The catalytic cycle of P450cam for substrate hydroxylation.

Experimental Workflow for this compound Synthesis

This diagram outlines the overall workflow for the biocatalytic synthesis of this compound, from the preparation of the whole-cell catalyst to the final product analysis.

Idramantone_Synthesis_Workflow cluster_catalyst_prep Biocatalyst Preparation cluster_biocatalysis Biocatalytic Reaction cluster_analysis_purification Analysis & Purification Transformation E. coli Transformation Cultivation Cell Culture & Induction Transformation->Cultivation Harvesting Cell Harvesting & Washing Cultivation->Harvesting WetCells Wet Cell Catalyst Harvesting->WetCells FreezeDrying Freeze-Drying Harvesting->FreezeDrying ReactionSetup Reaction Setup (Buffer, Cells, Glucose) WetCells->ReactionSetup FreezeDriedCells Freeze-Dried Cell Catalyst FreezeDrying->FreezeDriedCells FreezeDriedCells->ReactionSetup SubstrateAddition 2-Adamantanone Addition (Repeated Batch) ReactionSetup->SubstrateAddition Incubation Incubation (30°C, Shaking) SubstrateAddition->Incubation Sampling Reaction Monitoring (GC-MS) Incubation->Sampling Extraction Product Extraction (Ethyl Acetate) Sampling->Extraction Purification Column Chromatography Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for Idramantone Immunostimulatory Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idramantone, also known as kemantane, is an experimental immunostimulatory compound belonging to the adamantane group.[1] Described as a lymphocyte and antibody stimulant, it holds potential for therapeutic applications requiring immune system enhancement.[1] These application notes provide a detailed protocol for assessing the immunostimulatory activity of this compound in vitro. The described assays will enable researchers to quantify the induction of key inflammatory cytokines and elucidate the underlying signaling pathways, likely involving Toll-like receptor (TLR) activation, which is a common mechanism for synthetic immunostimulants.[2][3][4]

Data Presentation

Table 1: Dose-Dependent Cytokine Production Induced by this compound in Human PBMCs
This compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-12p70 (pg/mL)IFN-α (pg/mL)
0 (Vehicle)BaselineBaselineBaselineBaseline
0.1
1
10
50
100
Positive Control (e.g., R848)
Table 2: Activation of NF-κB and IRF Signaling Pathways by this compound
This compound (µM)NF-κB Reporter Activity (Fold Induction)IRF Reporter Activity (Fold Induction)
0 (Vehicle)1.01.0
0.1
1
10
50
100
Positive Control (e.g., TLR7/8 agonist)

Experimental Protocols

I. Assessment of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the measurement of key pro-inflammatory and antiviral cytokines from human PBMCs stimulated with this compound using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human Mononuclear Progenitor Cell Enrichment Cocktail or equivalent

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • ELISA kits for human TNF-α, IL-6, IL-12p70, and IFN-α

  • 96-well ELISA plates

  • Plate reader

Protocol:

  • PBMC Isolation: Isolate PBMCs from whole blood using a density gradient centrifugation method.

  • Cell Culture: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Plating: Seed 2 x 10^5 cells per well in a 96-well plate.

  • This compound Stimulation: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TLR7/8 agonist like R848).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants. Supernatants can be used immediately or stored at -80°C.

  • Cytokine Quantification (ELISA):

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

    • Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add the TMB substrate solution.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a plate reader.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

II. NF-κB and IRF Reporter Gene Assays

This protocol describes the use of HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB or IRF-responsive promoter to assess the activation of these signaling pathways by this compound.

Materials:

  • HEK-Blue™ TLR7 or TLR8 cells (InvivoGen) or other suitable reporter cell lines

  • HEK-Blue™ Detection medium (InvivoGen) or appropriate luciferase assay substrate

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Culture and Plating:

    • Culture the reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate assay medium.

    • Carefully remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control and a positive control (e.g., a known TLR agonist).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • For Secreted Alkaline Phosphatase (SEAP) reporters (e.g., HEK-Blue™ cells):

      • Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.

      • Add a sample of the cell culture supernatant to a new 96-well plate containing the QUANTI-Blue™ solution.

      • Incubate at 37°C and read the absorbance at 620-655 nm at various time points.

    • For Luciferase reporters:

      • Equilibrate the plate to room temperature.

      • Prepare the luciferase assay reagent according to the manufacturer's instructions.

      • Add the luciferase reagent to each well and mix gently.

      • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of reporter gene activity by normalizing the readings from this compound-treated wells to the vehicle control wells.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Immunostimulatory Assay cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Analysis PBMC_Isolation Isolate PBMCs from Whole Blood PBMC_Stimulation Treat PBMCs with this compound PBMC_Isolation->PBMC_Stimulation Reporter_Cells Culture Reporter Cell Lines (e.g., HEK-Blue™) Reporter_Stimulation Treat Reporter Cells with this compound Reporter_Cells->Reporter_Stimulation Cytokine_Analysis Cytokine Quantification (ELISA) PBMC_Stimulation->Cytokine_Analysis Reporter_Analysis Reporter Gene Assay (Luminescence/Absorbance) Reporter_Stimulation->Reporter_Analysis

Caption: A flowchart of the experimental workflow.

Signaling_Pathway Hypothesized Signaling Pathway for this compound This compound This compound TLR7_8 TLR7/8 This compound->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 TRAF6 TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRAKs->TRAF6 NFkB NF-κB IKK_complex->NFkB Nucleus Nucleus NFkB->Nucleus IRF7->Nucleus Cytokines Pro-inflammatory Cytokines & Type I Interferons Nucleus->Cytokines

Caption: Hypothesized TLR7/8 signaling pathway.

References

Application Notes & Protocols for the Quantification of Idramantone

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Idramantone in pharmaceutical formulations and biological matrices. The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This section details a stability-indicating HPLC method for the determination of this compound. A stability-indicating assay is crucial for accurately measuring the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[1][2][3][4]

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate this compound from potential degradation products and formulation excipients. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol

1.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and acetonitrile (80:20, v/v) is commonly used for similar compounds.[1] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm, a common wavelength for aromatic compounds; however, the optimal wavelength should be determined by scanning the UV spectrum of this compound.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • Run Time: 10 minutes.

1.2.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 60 µg/mL.

  • Sample Preparation (from tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative performance of the HPLC method is summarized in the table below.

ParameterResult
Linearity Range10 - 60 µg/mL
Correlation Coefficient (r²)0.998
Limit of Detection (LOD)1.79 µg/mL
Limit of Quantification (LOQ)5.44 µg/mL
Accuracy (% Recovery)98.6 - 101.5%
Precision (% RSD)< 2%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Calibrate Generate Calibration Curve Dilute_Standard->Calibrate Sample Weigh Tablet Powder Dissolve_Sample Dissolve & Sonicate Sample->Dissolve_Sample Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify this compound Integrate->Quantify Calibrate->Quantify

Caption: HPLC quantification workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Quantification in Biological Matrices

This section describes a sensitive and selective LC-MS/MS method for the quantification of this compound in biological samples such as plasma. This method is particularly useful for pharmacokinetic studies where low concentrations of the drug need to be measured.

Principle

This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected and quantified, providing excellent specificity.

Experimental Protocol

2.2.1. Instrumentation and Conditions

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column suitable for fast LC (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor to product ion transitions for this compound and an internal standard (IS) must be optimized. For a hypothetical this compound (e.g., MW 350), the transition might be m/z 351 -> 180.

    • Ion Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

2.2.2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject into the LC-MS/MS system.

Data Presentation

The performance characteristics of the LC-MS/MS method are summarized below.

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (% Bias)-10.9% to 8.8%
Precision (% CV)< 15%
Recovery> 90%

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard & Acetonitrile Plasma->Add_IS Precipitate Protein Precipitation (Vortex) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Select_Precursor Select Precursor Ion (Q1) Ionize->Select_Precursor Fragment Fragment Ion (Q2) Select_Precursor->Fragment Detect_Product Detect Product Ions (Q3) Fragment->Detect_Product Integrate Integrate Peak Areas (Analyte/IS) Detect_Product->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: LC-MS/MS bioanalytical workflow for this compound.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Idramantone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the characterization of Idramantone (also known as Kemantane or 5-hydroxyadamantan-2-one) using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimental NMR data for this compound, this guide utilizes predicted ¹H and ¹³C NMR data to facilitate its identification and structural elucidation. Standardized protocols for sample preparation and NMR data acquisition are presented, along with a proposed signaling pathway illustrating a potential mechanism for its immunomodulatory activity.

Introduction

This compound is a synthetic adamantane derivative with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . It is structurally identified as 5-hydroxyadamantan-2-one. This compound has been investigated for its immunostimulatory properties, where it has been described as a lymphocyte and antibody stimulant, as well as a T-cell suppressor.[1]

NMR spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined. These application notes provide a comprehensive guide for researchers utilizing NMR spectroscopy for the analysis of this compound.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using online NMR prediction tools and serve as a reference for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
H (attached to C with OH)1.85s
CH (adjacent to C=O)2.60m
CH₂ (bridgehead)2.20d
CH₂1.95m
CH2.40m
OH~2.0-4.0 (broad)s (broad)

Note: The chemical shift of the hydroxyl proton (OH) can vary significantly depending on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O218.0
C-OH70.0
CH (adjacent to C=O)50.0
CH₂ (bridgehead)45.0
CH₂38.0
CH35.0

Experimental Protocols

The following protocols are standardized procedures for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules and are applicable to this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like the hydroxyl group in this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to observe the OH proton signal.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for good spectral resolution.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramStandard single pulse (zg30)
Number of Scans16-64 (depending on concentration)
Relaxation Delay (d1)1-2 seconds
Acquisition Time (aq)3-4 seconds
Spectral Width (sw)12-16 ppm
Temperature298 K (25 °C)

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramProton-decoupled single pulse (zgpg30)
Number of Scans1024-4096 (or more for dilute samples)
Relaxation Delay (d1)2-5 seconds
Acquisition Time (aq)1-2 seconds
Spectral Width (sw)0-220 ppm
Temperature298 K (25 °C)
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C NMR spectra.

Proposed Signaling Pathway for Immunomodulatory Action

Given that this compound is described as a T-cell suppressor and shares the adamantane scaffold with other immunomodulatory drugs like memantine, a plausible mechanism of action involves the modulation of ion channels crucial for T-cell activation. Memantine has been shown to inhibit the Kv1.3 potassium channel in T-cells, which plays a key role in regulating the membrane potential and calcium signaling necessary for T-cell proliferation and effector functions.[2][3] The following diagram illustrates a proposed signaling pathway for this compound's T-cell suppressive effects based on the inhibition of the Kv1.3 channel.

Caption: Proposed mechanism of this compound-mediated T-cell suppression.

Experimental Workflow

The following diagram outlines the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Structural Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim Magnet E->F G Acquire ¹H NMR Spectrum F->G H Acquire ¹³C NMR Spectrum F->H I Fourier Transform G->I H->I J Phase and Baseline Correction I->J K Reference to TMS J->K L Integrate and Peak Pick K->L M Assign Signals to Protons and Carbons L->M N Confirm Structure of this compound M->N

Caption: General workflow for NMR analysis of this compound.

Conclusion

These application notes provide a foundational guide for the NMR spectroscopic analysis of this compound. The presented predicted ¹H and ¹³C NMR data, along with the detailed experimental protocols, will aid researchers in the structural verification and characterization of this immunomodulatory compound. The proposed signaling pathway offers a potential avenue for further investigation into the molecular mechanisms underlying this compound's biological activity. The provided workflows can be adapted to suit specific research needs and instrumentation.

References

Application Notes and Protocols for In Vitro Cell Culture Assays with Idramantone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idramantone, also known as kemantane or 5-hydroxyadamantan-2-one, is an experimental immunostimulatory compound belonging to the adamantane group.[1][2] It has been described as a lymphocyte and antibody stimulant in murine models, as well as a T-cell suppressor.[2] The therapeutic potential of adamantane derivatives has been explored in various contexts, including antiviral and anticancer research, owing to their unique lipophilic and rigid cage-like structure that can facilitate interaction with biological targets.[3][4]

These application notes provide detailed protocols for in vitro cell culture assays to evaluate the biological activities of this compound. The following sections offer step-by-step methodologies for assessing its cytotoxic effects, impact on apoptosis, and its potential modulation of key cellular signaling pathways.

Disclaimer: this compound is an experimental compound with limited publicly available data. The quantitative data and specific signaling pathways described in these application notes are presented as illustrative examples to guide researchers in designing their own experiments. Optimal concentrations, incubation times, and specific cellular effects should be determined empirically for each cell line and experimental condition.

Data Presentation: In Vitro Activity of this compound

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents a hypothetical summary of its in vitro activities. This table is intended to serve as a template for organizing and presenting experimental data. Researchers should generate their own data to accurately characterize the effects of this compound in their chosen cellular models.

Cell LineAssay TypeParameterValue
Jurkat (Human T lymphocyte)Cell Viability (MTT Assay)IC50 (72h)~ 75 µM
PBMC (Human)T-Cell SuppressionEC50 (72h)~ 25 µM
RAW 264.7 (Murine Macrophage)Immunostimulation (NO Production)EC50 (48h)~ 10 µM
A549 (Human Lung Carcinoma)Cell Viability (MTT Assay)IC50 (72h)> 100 µM
HepG2 (Human Liver Carcinoma)Cell Viability (MTT Assay)IC50 (72h)> 100 µM

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., Jurkat, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and allow to attach overnight.

    • For suspension cells, seed at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in a 96-well plate.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization:

    • For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.

    • For suspension cells, add 100 µL of solubilization solution directly to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Workflow for determining the IC50 of this compound.

Protocol 2: Apoptosis Assessment by Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency after treatment.

    • Treat cells with this compound at concentrations determined from the cell viability assay (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • For adherent cells, gently detach them using trypsin, neutralize with complete medium, and collect the cell suspension. Collect the supernatant as well, as it may contain apoptotic cells.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis:

    • Use unstained and single-stained controls to set up compensation and gates.

    • Analyze the dot plot to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

G cluster_workflow Apoptosis Assay Workflow cluster_results Cell Population Analysis A Cell Treatment with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate D->E F Flow Cytometry Analysis E->F R1 Viable R2 Early Apoptosis R3 Late Apoptosis/Necrosis R4 Necrosis

Workflow for apoptosis detection by flow cytometry.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the activation of specific signaling proteins (e.g., NF-κB and MAPK pathways).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at desired concentrations and time points.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

    • Compare the levels of phosphorylated proteins to total proteins to assess pathway activation.

G cluster_pathway Hypothetical this compound Signaling This compound This compound Receptor Cell Surface Receptor This compound->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression (e.g., Cytokines)

Hypothetical NF-κB signaling pathway modulated by this compound.

References

Application Notes & Protocols: Investigating Idramantone in Bronchial Pathology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Chronic bronchial pathologies, such as asthma and Chronic Obstructive Pulmonary Disease (COPD), are characterized by persistent airway inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR).[1][2] A central driver of this inflammation is the activation of the innate immune system, particularly the NLRP3 inflammasome.[3][4] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3] This application note details a comprehensive experimental design to investigate the therapeutic potential of Idramantone, a novel compound hypothesized to be a specific inhibitor of the NLRP3 inflammasome, in the context of bronchial pathology. The following protocols provide a framework for evaluating its efficacy from in vitro cellular models to in vivo disease models.

Section 1: In Vitro Efficacy and Mechanism of Action

This section focuses on characterizing the anti-inflammatory effects of this compound on primary human bronchial epithelial (HBE) cells, a physiologically relevant model for the airway epithelium.

Hypothesized Mechanism of Action: this compound and the NLRP3 Inflammasome

This compound is postulated to exert its anti-inflammatory effects by directly or indirectly inhibiting the assembly and activation of the NLRP3 inflammasome. This prevents the cleavage of pro-caspase-1 into its active form, thereby blocking the subsequent maturation and secretion of IL-1β and IL-18.

NLRP3_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Signal 1 (Priming) Signal 1 (Priming) NF-kB NF-kB Signal 1 (Priming)->NF-kB e.g., LPS Signal 2 (Activation) Signal 2 (Activation) Inflammasome Assembly Inflammasome Assembly Signal 2 (Activation)->Inflammasome Assembly e.g., ATP, Toxins Pro-IL-1B & NLRP3 Transcription Pro-IL-1B & NLRP3 Transcription NF-kB->Pro-IL-1B & NLRP3 Transcription NLRP3 NLRP3 Pro-IL-1B & NLRP3 Transcription->NLRP3 Pro-IL-1B Pro-IL-1B Pro-IL-1B & NLRP3 Transcription->Pro-IL-1B NLRP3->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Assembly Active Caspase-1 Active Caspase-1 Inflammasome Assembly->Active Caspase-1 This compound This compound This compound->Inflammasome Assembly IL-1B IL-1B Active Caspase-1->IL-1B Cleavage Secretion Secretion IL-1B->Secretion Inflammation Inflammation Secretion->Inflammation

Caption: Hypothesized this compound action on the NLRP3 inflammasome pathway.

Protocol 1: Primary Human Bronchial Epithelial (HBE) Cell Culture at Air-Liquid Interface (ALI)

This protocol describes the culture of HBE cells to form a differentiated, mucociliated epithelium that mimics the in vivo airway.

Materials:

  • Cryopreserved primary HBE cells

  • Bronchial Epithelial Growth Medium (BEGM)

  • PneumaCult™-ALI Medium Kit

  • Collagen-coated flasks and porous Transwell® inserts

  • Trypsin-EDTA and Trypsin Inhibitor

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Expansion Phase (Submerged Culture):

    • Thaw cryopreserved HBE cells and plate them onto collagen-coated T-75 flasks in BEGM.

    • Incubate at 37°C and 5% CO2, changing the medium every 48 hours.

    • When cultures reach 80-90% confluency, passage the cells using Trypsin-EDTA. Neutralize with a soybean trypsin inhibitor.

  • Seeding on Transwell® Inserts:

    • Seed the passaged HBE cells onto the apical chamber of collagen-coated Transwell® inserts at a density of 1.5 x 10^5 cells/cm².

    • Culture submerged in PneumaCult™-Ex Plus medium in both apical and basal chambers until a confluent monolayer is formed (typically 2-4 days).

  • Differentiation Phase (ALI Culture):

    • Once confluent, remove the medium from the apical chamber to establish the Air-Liquid Interface (ALI).

    • Replace the medium in the basal chamber with PneumaCult™-ALI Maintenance Medium.

    • Maintain the culture for at least 21 days to allow for full differentiation into a mucociliated epithelium. Change the basal medium every 2-3 days.

    • Gently wash the apical surface with warm PBS weekly to remove accumulated mucus.

Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay

Procedure:

  • Cell Treatment:

    • Use differentiated HBE cells (ALI Day 21 or later).

    • Priming (Signal 1): Add Lipopolysaccharide (LPS, 1 µg/mL) to the basal medium for 4 hours to induce the transcription of NLRP3 and pro-IL-1β.

    • Inhibitor Addition: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO) in the basal medium for 1 hour.

    • Activation (Signal 2): Add ATP (5 mM) to the basal medium for 1 hour to activate the NLRP3 inflammasome.

  • Sample Collection:

    • Collect the basal culture medium for cytokine analysis.

    • Lyse the cells to collect protein for Western blot analysis.

  • Endpoint Analysis:

    • Cytokine Measurement: Quantify the concentration of secreted IL-1β and IL-18 in the collected medium using commercial ELISA kits or a multiplex bead array.

    • Western Blot: Analyze cell lysates for levels of cleaved Caspase-1 (p20 subunit) to confirm inflammasome activation.

Data Presentation: In Vitro Efficacy of this compound

Table 1: Effect of this compound on Cytokine Secretion in LPS/ATP-Stimulated HBE Cells

Treatment Group Concentration (µM) IL-1β Secretion (pg/mL) ± SEM % Inhibition IL-18 Secretion (pg/mL) ± SEM % Inhibition
Vehicle Control - 12.5 ± 2.1 - 8.9 ± 1.5 -
LPS + ATP - 450.2 ± 35.8 0% 155.6 ± 12.3 0%
This compound 0.1 410.5 ± 29.5 8.8% 140.1 ± 11.9 9.9%
This compound 1.0 225.1 ± 18.9 50.0% 75.8 ± 6.4 51.3%
This compound 10.0 55.6 ± 7.3 87.6% 20.1 ± 3.1 87.1%
This compound 50.0 15.3 ± 3.8 96.6% 10.2 ± 2.2 93.4%
Calculated IC50 - 1.0 µM - 0.94 µM -

(Note: Data are hypothetical and for illustrative purposes.)

Section 2: In Vivo Efficacy in a Murine Model of Bronchial Pathology

This section details the evaluation of this compound in a preclinical animal model of allergic airway inflammation, a common approach for studying asthma and related bronchial pathologies.

InVivo_Workflow cluster_0 Phase 1: Sensitization cluster_1 Phase 2: Challenge & Treatment cluster_2 Phase 3: Endpoint Analysis Day0 Day 0: OVA/Alum IP Injection Day12 Day 12: OVA/Alum IP Injection Day18 Days 18-23: Aerosolized OVA Challenge Day12->Day18 Rest Treatment Daily Treatment (Vehicle, this compound, Dexamethasone) Day24 Day 24: Endpoint Measurements Day18->Day24 Inflammation Development AHR Airway Hyperresponsiveness Day24->AHR BALF BALF Collection (Cells, Cytokines) Day24->BALF Histo Lung Histopathology Day24->Histo

Caption: Experimental workflow for the in vivo OVA-induced asthma model.

Protocol 3: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This model mimics key features of allergic asthma, including eosinophilic inflammation and AHR.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound, Vehicle, Dexamethasone (positive control)

  • Aerosol nebulizer/exposure chamber

Procedure:

  • Sensitization:

    • On Day 0 and Day 12, sensitize mice with an intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of alum adjuvant in saline.

  • Challenge and Treatment:

    • From Day 18 to Day 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily.

    • Administer this compound (e.g., 1, 5, 25 mg/kg), vehicle, or dexamethasone (2 mg/kg, positive control) via the desired route (e.g., oral gavage, IP) one hour before each OVA challenge.

  • Endpoint Analysis:

    • Conduct all final analyses 24 hours after the last OVA challenge (Day 24).

Protocol 4: Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is collected to assess the inflammatory state of the airways.

Procedure:

  • Euthanize the mouse and expose the trachea.

  • Cannulate the trachea and lavage the lungs three times with 0.5 mL of ice-cold PBS.

  • Pool the recovered fluid (BALF) and centrifuge at 800 x g for 5 minutes at 4°C.

  • Cell Analysis:

    • Resuspend the cell pellet in 200 µL of PBS.

    • Perform a total leukocyte count using a hemocytometer.

    • Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count (macrophages, neutrophils, eosinophils, lymphocytes) by counting at least 300 cells.

  • Cytokine Analysis:

    • Use the BALF supernatant to measure levels of IL-1β, IL-4, IL-5, and IL-13 by ELISA or multiplex assay.

Protocol 5: Lung Histopathology for Inflammation and Mucus Production

Procedure:

  • After BALF collection, perfuse the lungs with PBS and then fix them by intratracheal instillation of 4% paraformaldehyde.

  • Embed the fixed lung tissue in paraffin, section at 5 µm, and mount on slides.

  • Staining:

    • Hematoxylin and Eosin (H&E): To assess general inflammation and cellular infiltration.

    • Periodic acid-Schiff (PAS): To stain for glycoproteins in mucus, allowing for the quantification of goblet cell hyperplasia and mucus production.

  • Scoring: Score slides in a blinded manner for the degree of peribronchial inflammation and mucus production.

Protocol 6: Assessment of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be measured as the degree of bronchoconstriction in response to a stimulus.

Procedure:

  • Place conscious, unrestrained mice in a whole-body plethysmograph chamber.

  • Allow a 15-minute acclimatization period.

  • Record baseline Penh (Enhanced Pause), a surrogate for airway resistance.

  • Expose mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3, 6, 12, 25, 50 mg/mL).

  • Record Penh values for 3 minutes after each methacholine concentration.

  • Plot the dose-response curve to methacholine for each treatment group.

Data Presentation: In Vivo Efficacy of this compound

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid

Treatment Group Dose (mg/kg) Total Cells (x10⁵) Neutrophils (x10⁴) Eosinophils (x10⁴) Lymphocytes (x10⁴)
Naive (PBS) - 0.8 ± 0.1 0.1 ± 0.05 0.0 ± 0.0 0.2 ± 0.08
Vehicle (OVA) - 9.5 ± 1.2 15.2 ± 2.5 45.1 ± 5.6 8.5 ± 1.1
This compound 1 7.8 ± 0.9 11.5 ± 1.9 33.2 ± 4.1 6.9 ± 0.9
This compound 5 4.2 ± 0.5 5.3 ± 0.8 15.8 ± 2.3 3.1 ± 0.5
This compound 25 2.1 ± 0.3 1.9 ± 0.4 5.4 ± 1.1 1.5 ± 0.3
Dexamethasone 2 1.8 ± 0.2 1.5 ± 0.3 2.1 ± 0.5 1.1 ± 0.2

(Note: Data are hypothetical, presented as Mean ± SEM.)

Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR)

Treatment Group Dose (mg/kg) Penh at 50 mg/mL Methacholine
Naive (PBS) - 1.8 ± 0.3
Vehicle (OVA) - 6.5 ± 0.8
This compound 1 5.7 ± 0.7
This compound 5 3.9 ± 0.5
This compound 25 2.5 ± 0.4
Dexamethasone 2 2.2 ± 0.3

(Note: Data are hypothetical, presented as Mean ± SEM.)

Section 3: Preliminary Safety and Toxicity Assessment

A preliminary evaluation of this compound's safety profile is crucial.

Protocol 7: In Vitro Cytotoxicity Assay

Procedure:

  • Plate HBE cells in a 96-well plate.

  • Treat cells with a wide range of this compound concentrations (e.g., 1 µM to 500 µM) for 24 hours.

  • Assess cell viability using a standard MTT or LDH release assay.

  • Calculate the 50% cytotoxic concentration (CC50).

Protocol 8: Acute Oral Toxicity Study

This protocol provides a basic assessment of in vivo toxicity.

Procedure:

  • Use healthy BALB/c mice.

  • Administer a single high dose (limit dose, e.g., 2000 mg/kg) of this compound via oral gavage.

  • Observe animals closely for the first 4 hours and then daily for 14 days.

  • Record clinical signs of toxicity, body weight changes, and any mortality.

Data Presentation: Safety Profile of this compound

Table 4: Preliminary Safety and Toxicity Data for this compound

Assay Model System Endpoint Result
Cytotoxicity HBE Cells CC50 > 250 µM
Acute Oral Toxicity BALB/c Mice LD50 > 2000 mg/kg
Clinical Observations BALB/c Mice Adverse Effects None observed at 2000 mg/kg

(Note: Data are hypothetical and for illustrative purposes.)

References

Application Notes and Protocols: Cytotoxicity Assays for Idramantone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idramantone, a derivative of adamantane, and its analogues are emerging as compounds of interest in drug discovery due to their unique tricyclic aliphatic structure. This scaffold has been associated with a variety of biological activities. Preliminary studies on related adamantane compounds suggest potential anticancer properties, possibly mediated through the induction of apoptosis and modulation of cellular signaling pathways.[1][2][3][4] Therefore, robust and reliable methods for assessing the cytotoxicity of novel this compound derivatives are crucial for their preclinical evaluation.

These application notes provide detailed protocols for a panel of standard in vitro cytotoxicity assays—MTT, LDH, and apoptosis detection—to evaluate the cytotoxic potential of this compound and its derivatives. The presented methodologies are fundamental for determining dose-dependent effects on cell viability, membrane integrity, and the induction of programmed cell death.

Data Presentation: Comparative Cytotoxicity of this compound Derivatives

The following tables are templates illustrating how to present quantitative cytotoxicity data for this compound and its hypothetical derivatives. This data is for illustrative purposes only and should be replaced with experimental results.

Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines after 48-hour treatment

CompoundDerivative SubstitutionIC50 (µM) in A549 (Lung Carcinoma)IC50 (µM) in MCF-7 (Breast Carcinoma)IC50 (µM) in HepG2 (Hepatocellular Carcinoma)
This compound->100>100>100
Derivative A2-chloro52.368.145.8
Derivative B4-fluoro35.742.529.9
Derivative C2,4-dichloro15.221.812.4
Doxorubicin(Positive Control)0.81.21.5

Table 2: LDH Release in A549 Cells Treated with this compound Derivatives (at 50 µM for 24 hours)

Compound% Cytotoxicity (LDH Release)
Vehicle Control5.2 ± 1.1
This compound8.1 ± 1.5
Derivative A35.4 ± 3.2
Derivative B52.8 ± 4.5
Derivative C78.9 ± 5.9
Lysis Buffer (Max Release)100

Table 3: Apoptosis Induction in A549 Cells by this compound Derivatives (at IC50 concentration for 24 hours)

Compound% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control2.1 ± 0.51.5 ± 0.3
This compound3.5 ± 0.82.1 ± 0.4
Derivative A25.8 ± 2.110.2 ± 1.3
Derivative B38.2 ± 3.515.7 ± 1.9
Derivative C55.6 ± 4.722.4 ± 2.5

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound and its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and its derivatives in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a marker of cytotoxicity.

Materials:

  • This compound and its derivatives

  • Commercially available LDH cytotoxicity assay kit

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and its derivatives for the desired time.

  • Include the following controls:

    • Vehicle control (spontaneous LDH release)

    • Lysis buffer control (maximum LDH release)

    • Medium background control

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the absorbance values from the controls.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound and its derivatives

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • 6-well plates or culture flasks

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound and its derivatives at the desired concentrations for the chosen duration.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) mtt MTT Assay (Viability) cell_culture->mtt ldh LDH Assay (Membrane Integrity) cell_culture->ldh apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis compound_prep Prepare this compound & Derivatives compound_prep->mtt compound_prep->ldh compound_prep->apoptosis ic50 Calculate IC50 mtt->ic50 percent_cyto % Cytotoxicity ldh->percent_cyto apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant

Caption: Workflow for assessing the cytotoxicity of this compound derivatives.

Putative Signaling Pathway for Adamantane Derivative-Induced Apoptosis

Adamantane derivatives have been reported to induce apoptosis through various signaling pathways. A potential mechanism involves the modulation of the TLR4-MyD88-NF-κB signaling pathway, which is often implicated in inflammation and cancer.[3]

G cluster_nucleus Nuclear Events This compound This compound Derivative TLR4 TLR4 This compound->TLR4 Inhibition? Caspase Caspase Activation This compound->Caspase Direct/Indirect Activation? MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (active) NFkB_IkB->NFkB IκBα degradation, NF-κB release Nucleus Nucleus NFkB->Nucleus Pro_inflammatory Pro-inflammatory Genes NFkB->Pro_inflammatory Transcription Apoptosis Apoptosis Pro_inflammatory->Apoptosis Caspase->Apoptosis

Caption: Putative signaling pathway for adamantane derivative-induced apoptosis.

References

Application Notes and Protocols for Screening Idramantone Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro screening of Idramantone (5-hydroxyadamantan-2-one) derivatives to identify and characterize their potential biological activities. Given that this compound is an experimental immunostimulant, this guide focuses on assays relevant to immunomodulation, as well as anticancer and antiviral screening, which are common therapeutic areas for adamantane derivatives.[1][2]

Introduction to this compound and its Derivatives

This compound, also known as kemantane, is an experimental immunostimulatory agent belonging to the adamantane class of compounds.[3] Adamantane derivatives have a rich history in drug discovery, with notable examples including the antiviral drugs amantadine and rimantadine, and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, used in the treatment of Alzheimer's disease.[2][4] The rigid, lipophilic adamantane cage is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The screening of novel this compound derivatives is a promising avenue for the discovery of new therapeutic agents.

General Workflow for In Vitro Screening

A tiered approach is recommended for the efficient screening of a library of this compound derivatives. This workflow allows for the early identification of promising candidates and the elimination of inactive or overly toxic compounds.

Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Cytotoxicity Cytotoxicity Bioactivity Bioactivity Cytotoxicity->Bioactivity Non-toxic compounds Dose-Response Dose-Response Bioactivity->Dose-Response Active compounds Target Identification Target Identification Dose-Response->Target Identification Potent compounds Signaling Pathway Signaling Pathway Target Identification->Signaling Pathway Validated Hits This compound Derivatives This compound Derivatives This compound Derivatives->Cytotoxicity Initial Assessment

Caption: A generalized workflow for the in vitro screening of this compound derivatives.

Data Presentation: Summary of Potential Biological Activities

The following tables are templates for summarizing the quantitative data obtained from the screening assays. Example data from various adamantane derivatives found in the literature are included for illustrative purposes.

Table 1: Cytotoxicity of Adamantane Derivatives (IC50 in µM)

CompoundA549 (Lung Carcinoma)HeLa (Cervical Cancer)T47D (Breast Cancer)L929 (Normal Fibroblast)Reference
Derivative 1>100>100>100>100
Derivative 2>100>100>100>100
Derivative 3>100>100>100>100
This compound Derivative X Experimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control)0.81.20.55.4

Table 2: Antiviral Activity of Adamantane Derivatives (EC50 in µM)

CompoundInfluenza A/H1N1Influenza A/H3N2Influenza A (S31N mutant)Reference
Amantadine~0.3~0.5>100
Rimantadine~0.2~0.4>55
Glycyl-rimantadine-0.11-
This compound Derivative Y Experimental ValueExperimental ValueExperimental Value

Table 3: Antimicrobial Activity of Adamantane Derivatives (MIC in µg/mL)

CompoundS. aureusS. epidermidisE. coliC. albicansReference
Derivative 912562.5>1000125
Derivative 1412562.5>1000>1000
Derivative 1512562.5>1000500
This compound Derivative Z Experimental ValueExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Control)0.50.250.015-
Fluconazole (Control)---0.5

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cells of interest (e.g., cancer cell lines, normal cell lines)

    • Complete culture medium

    • This compound derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

b. XTT Assay

The XTT assay is another colorimetric method to assess cell viability and is particularly useful for high-throughput screening.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound derivatives (dissolved in DMSO)

    • XTT labeling reagent and electron-coupling reagent

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After the 48-72 hour incubation, prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate for 4-24 hours at 37°C.

    • Measure the absorbance at 450-500 nm with a reference wavelength of 650 nm.

    • Calculate the IC50 value.

Immunomodulatory Activity Assay: Cytokine Production

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA to quantify the production of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by immune cells (e.g., PBMCs or macrophages) in response to treatment with this compound derivatives.

  • Materials:

    • Immune cells (e.g., human PBMCs)

    • RPMI 1640 medium with 10% FBS

    • This compound derivatives

    • LPS (lipopolysaccharide) for stimulation

    • ELISA plate

    • Coating antibody (anti-cytokine)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Detection antibody (biotinylated anti-cytokine)

    • Streptavidin-HRP

    • TMB substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Microplate reader

  • Protocol:

    • Seed immune cells in a 96-well plate.

    • Treat cells with various concentrations of this compound derivatives for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Coat an ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

    • Add cell supernatants and standards to the plate and incubate for 2 hours.

    • Wash and add the biotinylated detection antibody for 1-2 hours.

    • Wash and add Streptavidin-HRP for 20 minutes.

    • Wash and add TMB substrate. Incubate in the dark.

    • Add stop solution and read the absorbance at 450 nm.

    • Quantify cytokine concentrations based on the standard curve.

Antiviral Activity Assay: Plaque Reduction Assay

This assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

  • Materials:

    • Host cells (e.g., MDCK for influenza virus)

    • Virus stock

    • This compound derivatives

    • Overlay medium (e.g., containing agarose or Avicel)

    • Crystal violet solution

  • Protocol:

    • Seed host cells in 12-well plates to form a confluent monolayer.

    • Infect the cell monolayer with a known titer of the virus for 1-2 hours.

    • Remove the virus inoculum and overlay the cells with a medium containing serial dilutions of the this compound derivatives.

    • Incubate for 2-3 days until plaques are visible.

    • Fix the cells and stain with crystal violet to visualize the plaques.

    • Count the number of plaques in each well.

    • Calculate the EC50 value (the concentration that inhibits plaque formation by 50%).

Investigation of Mechanism of Action: Signaling Pathways

Based on the known biological activities of other immunomodulatory and anticancer compounds, the NF-κB and MAPK signaling pathways are proposed as potential targets for this compound derivatives.

a. NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival.

NFkB_Pathway Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression Induces Idramantone_Derivative Idramantone_Derivative Idramantone_Derivative->IKK Inhibits?

Caption: A proposed model for the modulation of the NF-κB signaling pathway by this compound derivatives.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Protocol:

    • Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

    • After 24 hours, pre-treat the cells with this compound derivatives for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compounds on NF-κB activation.

b. MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis.

MAPK_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cellular_Response Cellular_Response Transcription_Factors->Cellular_Response Idramantone_Derivative Idramantone_Derivative Idramantone_Derivative->Raf Inhibits?

Caption: A hypothetical model of MAPK pathway inhibition by this compound derivatives.

Western Blot Analysis of MAPK Pathway Proteins

This technique is used to detect changes in the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38).

  • Protocol:

    • Treat cells with this compound derivatives for various times and at different concentrations.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total ERK, JNK, and p38.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the effect of the compounds on protein phosphorylation.

Conclusion

The protocols and framework presented here provide a robust starting point for the systematic screening of this compound derivatives. By employing a tiered screening approach and investigating potential mechanisms of action, researchers can efficiently identify and characterize novel bioactive compounds with therapeutic potential. The data generated from these assays will be crucial for guiding further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Idramantone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Idramantone (5-hydroxy-2-adamantanone). Our goal is to help you optimize reaction yield and purity by addressing common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Adamantanone (Precursor) 1. Incomplete isomerization of adamantane. 2. Suboptimal reaction temperature or time. 3. Inefficient extraction of the product.1. Ensure the use of sufficiently concentrated sulfuric acid and consider the addition of a catalytic amount of oleum to drive the reaction to completion. 2. Carefully control the reaction temperature within the optimal range (e.g., 60-80°C) and monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time. 3. After quenching the reaction on ice and neutralization, ensure thorough extraction with a suitable organic solvent like dichloromethane. Multiple extractions will maximize recovery.
Low Yield of this compound 1. Incomplete oxidation of 2-adamantanone. 2. Over-oxidation to byproducts. 3. Suboptimal temperature control. 4. Inappropriate stoichiometry of the oxidizing agent.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. 2. Avoid excessive amounts of the oxidizing agent (chromium trioxide) and prolonged reaction times. 3. Maintain a consistent and controlled reaction temperature, as higher temperatures can favor the formation of over-oxidation products. 4. Systematically vary the molar ratio of chromium trioxide to 2-adamantanone to find the optimal balance between conversion and selectivity.
Presence of Impurities in Final Product 1. Unreacted 2-adamantanone. 2. Formation of di-hydroxylated or other over-oxidized adamantane derivatives. 3. Residual starting materials from precursor synthesis. 4. Inefficient purification.1. Ensure the oxidation reaction goes to completion. 2. Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions. 3. Purify the 2-adamantanone precursor thoroughly before use. 4. Employ appropriate purification techniques such as column chromatography or recrystallization with a suitable solvent system.
Difficulty in Product Purification 1. Co-elution of this compound with impurities during column chromatography. 2. Poor crystal formation during recrystallization.1. Experiment with different solvent systems (mobile phases) for column chromatography to improve separation. A gradient elution may be necessary. 2. Screen a variety of solvents and solvent mixtures for recrystallization. Slow cooling and the addition of seed crystals can promote better crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most frequently cited laboratory-scale synthesis of this compound involves the oxidation of 2-adamantanone. A common oxidizing agent for this transformation is chromium trioxide in a solution of acetic acid and acetic anhydride.

Q2: How can I prepare the starting material, 2-adamantanone?

A2: 2-Adamantanone is typically synthesized from adamantane through oxidation using concentrated sulfuric acid. The reaction involves the formation of an adamantyl cation, which then reacts with water and is subsequently oxidized.

Q3: What are the critical parameters to control during the oxidation of 2-adamantanone to this compound?

A3: The critical parameters to control are:

  • Temperature: Maintaining a consistent temperature is crucial to prevent over-oxidation and the formation of byproducts.

  • Stoichiometry: The molar ratio of the oxidizing agent (e.g., chromium trioxide) to 2-adamantanone must be carefully optimized to maximize yield and minimize impurity formation.

  • Reaction Time: Monitoring the reaction progress is essential to stop the reaction once the starting material is consumed, thereby preventing the degradation of the desired product.

Q4: What are the likely impurities in a crude this compound sample synthesized via chromium trioxide oxidation?

A4: While specific studies detailing the impurity profile are limited, potential impurities could include:

  • Unreacted 2-adamantanone.

  • Over-oxidation products such as 2,5-adamantanedione.

  • Other isomeric hydroxy-adamantanones or dihydroxy-adamantanes.

  • Residual chromium salts, which should be removed during aqueous work-up.

Q5: What methods are recommended for the purification of this compound?

A5: For the purification of this compound, the following methods are recommended:

  • Column Chromatography: Silica gel chromatography using a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be effective in separating this compound from less polar impurities.

  • Recrystallization: Recrystallization from an appropriate solvent or solvent mixture can be used to obtain highly pure crystalline this compound. The choice of solvent should be determined experimentally.

Q6: How can I assess the purity of my synthesized this compound?

A6: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate this compound from its impurities and quantify its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of this compound and help identify and quantify impurities if their signals do not overlap with the product signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and confirm the molecular weight of the product.

Experimental Protocols

Synthesis of 2-Adamantanone (Precursor)

This protocol is a general guideline based on literature procedures for the oxidation of adamantane.

Materials:

  • Adamantane

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a stirrer, add adamantane to concentrated sulfuric acid.

  • Heat the mixture with stirring. The reaction temperature and time should be optimized (e.g., 60-80°C for several hours). Monitor the reaction by GC to follow the disappearance of adamantane.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-adamantanone.

  • The crude product can be purified by steam distillation or column chromatography on silica gel.

Synthesis of this compound (5-hydroxy-2-adamantanone)

This protocol is a general guideline based on the oxidation of 2-adamantanone with chromium trioxide.

Materials:

  • 2-Adamantanone

  • Chromium Trioxide (CrO3)

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Water

  • Ethyl Acetate

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 2-adamantanone in a mixture of glacial acetic acid and acetic anhydride in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of chromium trioxide in a small amount of water and acetic acid to the reaction mixture, maintaining the temperature below a certain threshold (e.g., 10-15°C).

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding it to a large volume of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

1. Column Chromatography:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis.

  • Procedure: Dissolve the crude this compound in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute the column with the chosen mobile phase and collect fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.

2. Recrystallization:

  • Solvent Selection: Experiment with various solvents (e.g., ethyl acetate, acetone, ethanol, or mixtures with hexanes) to find a suitable system where this compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Procedure: Dissolve the crude or column-purified this compound in a minimum amount of the hot recrystallization solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Idramantone_Synthesis_Pathway Adamantane Adamantane Adamantanone 2-Adamantanone Adamantane->Adamantanone Conc. H₂SO₄ This compound This compound (5-hydroxy-2-adamantanone) Adamantanone->this compound CrO₃, Acetic Acid

Caption: Chemical synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Purity Check_Precursor Check Purity of 2-Adamantanone Start->Check_Precursor Purify_Precursor Purify 2-Adamantanone Check_Precursor->Purify_Precursor Impure Optimize_Oxidation Optimize Oxidation Reaction Check_Precursor->Optimize_Oxidation Pure Purify_Precursor->Optimize_Oxidation Purified Temp Adjust Temperature Optimize_Oxidation->Temp Stoich Adjust Stoichiometry Temp->Stoich Time Adjust Reaction Time Stoich->Time Optimize_Purification Optimize Purification Time->Optimize_Purification Column Modify Column Chromatography Optimize_Purification->Column Recrystal Screen Recrystallization Solvents Optimize_Purification->Recrystal End Improved Yield/Purity Column->End Recrystal->End

Caption: Troubleshooting workflow for low yield and purity.

Reaction_Parameters Parameters Reaction Parameters Temperature Temperature Parameters->Temperature Stoichiometry Stoichiometry (Oxidant:Substrate) Parameters->Stoichiometry Time Reaction Time Parameters->Time Yield Yield Temperature->Yield Byproducts Byproduct Formation Temperature->Byproducts Stoichiometry->Yield Purity Purity Stoichiometry->Purity Time->Yield Time->Byproducts Outcome Product Outcome Yield->Outcome Purity->Outcome Byproducts->Purity

Caption: Relationship between reaction parameters and product outcome.

Technical Support Center: Idramantone Stability and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability of Idramantone and analyzing its potential degradation products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound based on its chemical structure?

A1: this compound's core structure is an adamantane cage, a rigid and virtually strain-free tricyclic hydrocarbon.[1] This adamantane moiety is known for its high thermal and chemical stability and is often incorporated into drug molecules to enhance metabolic stability and lipophilicity.[2][3][4][5] Therefore, the adamantane scaffold of this compound is expected to be highly stable. However, the molecule also contains two functional groups: a tertiary alcohol and a cyclic ketone. These groups are more susceptible to degradation under certain stress conditions.

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

A2: Forced degradation studies are essential to establish degradation pathways. For this compound, degradation would likely be initiated at the ketone or tertiary alcohol functional groups.

  • Acidic Conditions: Tertiary alcohols can undergo acid-catalyzed dehydration. This would involve the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation, which could then lead to the formation of an alkene.

  • Basic Conditions: While the adamantane core and tertiary alcohol are generally stable to base, the cyclic ketone could potentially undergo reactions such as aldol condensation if an enolizable proton is present, although this is less likely with the rigid adamantane structure.

  • Oxidative Conditions: Both the tertiary alcohol and the ketone could be susceptible to oxidation. Strong oxidizing agents could potentially cleave the adamantane cage, although this would require harsh conditions. More likely, oxidation might occur at positions adjacent to the functional groups.

  • Thermal and Photolytic Conditions: The adamantane structure suggests high thermal stability. However, photolytic conditions could potentially induce radical-based reactions, leading to various degradation products.

Q3: What analytical methods are suitable for this compound and its potential degradation products?

A3: The choice of analytical method depends on the properties of this compound and its degradants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Adamantane and its derivatives are often volatile enough for GC-MS analysis. This technique is powerful for separation and structural elucidation of degradation products. Key parameters to optimize include the column type (non-polar or medium-polarity), injector temperature, and oven temperature program. For high sensitivity, Selected Ion Monitoring (SIM) mode is recommended.

  • High-Performance Liquid Chromatography (HPLC): Since this compound lacks a strong chromophore, UV detection in HPLC can be challenging and may result in low sensitivity. Several options can be considered:

    • Derivatization: A chromophore can be introduced by reacting the hydroxyl or ketone group with a suitable derivatizing agent.

    • Alternative Detectors: Detectors that do not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS), are highly suitable for analyzing underivatized this compound.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough. The adamantane cage is highly stable.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).

    • Extend the duration of exposure to the stress condition.

    • Increase the temperature at which the study is conducted.

    • If still no degradation is observed, it may indicate the intrinsic stability of the molecule under those conditions, which should be documented.

Issue 2: Poor peak shape or low sensitivity in HPLC-UV analysis.

  • Possible Cause: this compound lacks a strong chromophore, leading to a weak response with UV detectors. Poor peak shape could be due to interactions with the stationary phase or inappropriate mobile phase composition.

  • Troubleshooting Steps:

    • Switch Detection Method: If available, switch to a more universal detector like ELSD, CAD, or MS.

    • Derivatization: Introduce a UV-active functional group through a chemical reaction to enhance detection.

    • Optimize Mobile Phase: Adjust the pH and organic modifier concentration of the mobile phase.

    • Change Column: Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to improve peak shape.

Issue 3: Difficulty in identifying unknown degradation products.

  • Possible Cause: The degradation pathway is complex, leading to multiple products with similar structures.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS (e.g., LC-QTOF or Orbitrap) to obtain accurate mass measurements of the degradation products. This allows for the determination of their elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Perform fragmentation studies on the degradation product ions to gain structural information. By comparing the fragmentation patterns to that of the parent drug, the site of modification can often be deduced.

    • NMR Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.

Data Presentation

Table 1: Template for Summarizing Forced Degradation Study Data

Stress ConditionReagent/ParametersDurationTemperature% Assay of this compound% DegradationNo. of DegradantsMajor Degradant(s) (Peak Area %)
Acid Hydrolysis 0.1 M HCl24 h80 °C
Base Hydrolysis 0.1 M NaOH24 h80 °C
Oxidative 3% H₂O₂24 hRoom Temp
Thermal Solid State48 h105 °C
Photolytic (Solid) ICH Q1B Option 1-Room Temp
Photolytic (Solution) ICH Q1B Option 1-Room Temp

Experimental Protocols

Table 2: General Protocol for a Stability-Indicating HPLC Method (Starting Point)

ParameterRecommended ConditionRationale/Notes
Column C18, 250 mm x 4.6 mm, 5 µmA good starting point for reversed-phase chromatography.
Mobile Phase A: Water; B: Acetonitrile or MethanolGradient elution is recommended to separate polar and non-polar degradants.
Gradient Start with a low percentage of B, ramp up to a high percentage, then re-equilibrate. (e.g., 5% B to 95% B over 20 min)To ensure elution of all potential degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be adjusted based on concentration and sensitivity.
Detector ELSD, CAD, or Mass SpectrometerRecommended due to the lack of a strong chromophore in this compound.
Diluent Mobile Phase A / Mobile Phase B mixture (e.g., 50:50)To ensure good peak shape and compatibility with the mobile phase.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis drug This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) drug->acid base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) drug->base oxid Oxidation (e.g., 3% H2O2, RT) drug->oxid therm Thermal (Solid, 105°C) drug->therm photo Photolytic (ICH Q1B) drug->photo analysis Stability-Indicating Analytical Method (e.g., LC-MS) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis characterize Characterize Degradants (MS/MS, NMR) analysis->characterize If degradants > threshold

Caption: Workflow for a forced degradation study.

G cluster_acid Acidic Stress (H+) cluster_oxid Oxidative Stress ([O]) This compound This compound (C10H14O2) Dehydrated_Product Dehydration Product (e.g., C10H12O) This compound->Dehydrated_Product - H2O Oxidized_Product_1 Oxidized Product 1 (e.g., C10H14O3) This compound->Oxidized_Product_1 Ring_Opened_Product Ring-Opened Product (Under harsh conditions) Oxidized_Product_1->Ring_Opened_Product

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Overcoming Challenges in Idramantone Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Idramantone derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound and its derivatives?

A1: The synthesis of this compound (5-hydroxy-2-adamantanone) and its derivatives often presents challenges related to the inherent stability and reactivity of the adamantane cage. Key difficulties include:

  • Controlling Selectivity: Achieving selective functionalization at the desired positions (C-2 and C-5) can be difficult. Reactions often favor the more reactive tertiary bridgehead positions (C-1, C-3, C-5, C-7) over the secondary methylene positions (C-2, C-4, C-6, C-8, C-9, C-10).[1]

  • Low Yields: Harsh reaction conditions are often necessary to functionalize the stable adamantane scaffold, which can lead to low yields of the desired product.[1]

  • Side Reactions: The formation of byproducts is common. For instance, in the synthesis of ketones, tertiary alcohols can form as byproducts.[2][3] Over-functionalization, leading to di- or tri-substituted adamantanes, is also a frequent issue.[1]

  • Purification Difficulties: Adamantane derivatives often have similar physical properties (e.g., polarity, solubility), making their separation by standard techniques like column chromatography challenging.

Q2: How can I improve the yield of hydroxylation at the C-5 position of the adamantane core?

A2: Improving the yield of hydroxylation at a tertiary bridgehead position like C-5 often involves optimizing the oxidation conditions. The biocatalyzed synthesis of 5-hydroxy-2-adamantanone from 2-adamantanone has been investigated as a potential route. For chemical oxidation, careful selection of the oxidizing agent and reaction conditions is crucial. Direct oxidation of adamantane can produce 1-adamantanol, and similar principles can be applied to substituted adamantanes.

Q3: What methods can be used to introduce a ketone at the C-2 position?

A3: Introducing a ketone at a secondary position of the adamantane ring can be achieved through the oxidation of the corresponding alcohol (2-adamantanol). A common method for the oxidation of adamantane to adamantanone in concentrated sulfuric acid involves the formation of 2-adamantanol as an intermediate, which is then oxidized to the ketone.

Q4: Are there any "greener" synthetic methods for adamantane derivatives?

A4: Yes, research is ongoing into more environmentally friendly methods for synthesizing adamantane derivatives. These include the use of photocatalysis and C-H activation techniques to achieve site-selective modifications under milder conditions.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Adamantyl Ketones

Question: I am attempting to synthesize an adamantyl ketone derivative, but my yields are consistently low, and I observe the formation of a significant amount of a tertiary alcohol byproduct. How can I improve the ketone yield?

Answer: The formation of tertiary alcohol byproducts is a known issue in the synthesis of adamantyl ketones, especially when using organometallic reagents like Grignard or organolithium reagents.

Troubleshooting Steps:

  • Reagent Stoichiometry: Carefully control the stoichiometry of the organometallic reagent. Using a large excess can promote the addition to the newly formed ketone, leading to the tertiary alcohol. Aim for a 1:1 molar ratio of the acylating agent to the organometallic reagent.

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the reactivity of the intermediate ketone towards further nucleophilic attack.

  • Reverse Addition: Add the organometallic reagent slowly to a solution of the adamantane acyl chloride or other acylating agent. This maintains a low concentration of the nucleophile and can reduce the formation of the alcohol byproduct.

  • Choice of Reagents: Consider using less reactive organometallic reagents, such as organozinc or organocuprate reagents, which can be more selective for ketone formation.

Issue 2: Formation of Multiple Bromination Products

Question: I am trying to mono-brominate an this compound precursor at a specific bridgehead position, but I am getting a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for mono-bromination?

Answer: Adamantane's bridgehead positions are highly susceptible to substitution, and controlling the degree of bromination can be challenging.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the adamantane substrate relative to the brominating agent. This statistically favors mono-substitution.

  • Milder Brominating Agents: Instead of liquid bromine, which can be highly reactive, consider using N-bromosuccinimide (NBS) for milder and more controlled bromination.

  • Avoid Lewis Acid Catalysts: Lewis acid catalysts promote multiple substitutions. For mono-bromination, it is often better to perform the reaction without a catalyst.

  • Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent further bromination. Lowering the reaction temperature can also help to control the reactivity.

Issue 3: Difficulty in Purifying the Final this compound Derivative

Question: My final this compound derivative is impure, and I am struggling to separate it from unreacted starting materials and byproducts using column chromatography. What other purification techniques can I try?

Answer: The non-polar and symmetrical nature of the adamantane cage makes purification of its derivatives challenging due to similar polarities.

Effective Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid adamantane derivatives. Experiment with different solvent systems to find one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Sublimation: Due to their high volatility and stability, some adamantane derivatives can be effectively purified by sublimation under vacuum.

  • Derivative Formation: If direct purification is not feasible, consider converting your product into a derivative (e.g., an ester or an amide) that has different physical properties, making it easier to purify. The desired product can then be regenerated from the purified derivative.

Data Presentation

Table 1: Illustrative Reaction Yields for Adamantane Functionalization

ReactionSubstrateReagentConditionsProductYield (%)Reference
CarboxylationAdamantaneFormic AcidH₂SO₄1-Adamantanecarboxylic acid95-98General Knowledge
BrominationAdamantaneBromineReflux1-Bromoadamantane~90General Knowledge
Hydroxylation1-BromoadamantaneAcetone/WaterHydrolysis1-Adamantanol~95General Knowledge
Ketone SynthesisAdamantane-1-carbonyl chlorideEthylmagnesium bromideZnCl₂, THF1-Adamantyl ethyl ketone~85

Note: Yields are highly dependent on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 1-Adamantyl Methyl Ketone

This protocol describes a general procedure for the synthesis of an adamantyl ketone from adamantane-1-carboxylic acid.

  • Preparation of Adamantane-1-carbonyl chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend adamantane-1-carboxylic acid (1.0 eq) in toluene.

    • Add thionyl chloride (1.3 eq) dropwise at 70 °C.

    • Stir the reaction mixture at 70 °C for 8 hours.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude adamantane-1-carbonyl chloride, which can be used in the next step without further purification.

  • Reaction with Organometallic Reagent:

    • Prepare a solution of methylmagnesium bromide (1.1 eq) in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • In a separate flask, dissolve the crude adamantane-1-carbonyl chloride in dry THF and cool the solution to 0 °C in an ice bath.

    • Add the Grignard reagent dropwise to the solution of the acyl chloride while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1-adamantyl methyl ketone.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent such as ethanol or isopropanol can be employed for purification.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivative cluster_purification Purification cluster_analysis Analysis start Adamantane Precursor step1 Functionalization Step 1 (e.g., Hydroxylation at C-5) start->step1 step2 Functionalization Step 2 (e.g., Ketone formation at C-2) step1->step2 step3 Optional Derivatization step2->step3 crude_product Crude this compound Derivative step3->crude_product purification Purification (Column Chromatography, Recrystallization, or Sublimation) crude_product->purification pure_product Pure this compound Derivative purification->pure_product analysis Characterization (NMR, MS, HPLC) pure_product->analysis final_product Final Product analysis->final_product

Caption: General experimental workflow for the synthesis and purification of an this compound derivative.

troubleshooting_workflow cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_byproducts Identify Byproducts (TLC, GC-MS, NMR) start->check_byproducts check_starting_material Unreacted Starting Material? start->check_starting_material improve_purification Improve Purification (Recrystallization, Sublimation) start->improve_purification If purification is the issue optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_byproducts->optimize_conditions change_reagents Change Reagents (Milder Oxidant/Brominating Agent) check_byproducts->change_reagents check_starting_material->optimize_conditions end Improved Synthesis optimize_conditions->end change_reagents->end improve_purification->end

References

Technical Support Center: Enhancing Idramantone Biocatalysis Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Idramantone biocatalysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the enzymatic synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Conversion Rate and Yield

Q: My biocatalytic reaction is showing low conversion of the this compound precursor. What are the possible causes and how can I improve the yield?

A: Low conversion rates are a common challenge in biocatalysis and can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Key Parameters to Monitor
Suboptimal Reaction Conditions - pH: Verify that the reaction buffer pH is within the optimal range for the ketoreductase (KRED), typically between 6.0 and 8.0.[1][2][3] - Temperature: Ensure the reaction temperature is optimal for enzyme activity and stability, generally between 25°C and 40°C for many KREDs.[1][2]- pH of the reaction mixture - Reaction temperature
Enzyme Inactivation - Solvent Effects: High concentrations of organic co-solvents can denature the enzyme. If using a co-solvent to dissolve the substrate, consider using a more biocompatible solvent or reducing its concentration. - Product Inhibition: The synthesized this compound may inhibit the enzyme at high concentrations. Consider in situ product removal strategies.- Enzyme activity over time - Concentration of co-solvent - Product concentration
Insufficient Cofactor Regeneration - The reduction of the ketone precursor to this compound by KREDs requires a nicotinamide cofactor (NADH or NADPH). If the cofactor is not efficiently regenerated, the reaction will stall. - Solutions: Implement a cofactor regeneration system, such as using a secondary enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), or using a co-substrate like isopropanol.- Concentration of the cofactor (NAD+/NADH or NADP+/NADPH) - Activity of the regeneration enzyme
Poor Substrate Quality - Impurities in the ketone precursor may inhibit the enzyme.- Purity of the starting material

Issue 2: Poor Enantioselectivity

Q: The enantiomeric excess (e.e.) of my desired this compound enantiomer is low. How can I improve the stereoselectivity of the reaction?

A: Achieving high enantioselectivity is crucial for the synthesis of chiral drug intermediates like this compound. Several factors can influence the stereochemical outcome of the biocatalytic reduction.

Strategies to Enhance Enantioselectivity:

Strategy Description Considerations
Enzyme Selection The choice of ketoreductase is the most critical factor determining enantioselectivity. Screen a panel of different KREDs to identify one that favors the desired enantiomer of this compound.- Commercially available KRED kits offer a variety of enzymes for rapid screening. - Consider enzymes from different microbial sources.
Optimization of Reaction Temperature Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the transition states leading to the two enantiomers.- Lower temperatures will also decrease the reaction rate, so a balance must be found.
Co-solvent and pH Tuning The polarity of the solvent and the pH of the reaction medium can influence the conformation of the enzyme's active site, thereby affecting enantioselectivity.- Experiment with different co-solvents (e.g., DMSO, isopropanol) at varying concentrations. - Perform a pH screen within the enzyme's stable range.
Substrate Engineering Minor modifications to the substrate structure, if feasible, can sometimes lead to improved recognition and higher enantioselectivity by the enzyme.- This is a more advanced strategy and may not always be practical.

Frequently Asked Questions (FAQs)

Q1: What is the role of a cofactor in this compound biocatalysis?

A1: Ketoreductases (KREDs), the enzymes used to synthesize this compound, are dependent on a cofactor, typically NADPH or NADH. The cofactor acts as a hydride donor, providing the reducing equivalent to convert the ketone group of the precursor into the hydroxyl group of this compound. Since cofactors are expensive, they are used in catalytic amounts and must be continuously regenerated for the reaction to proceed.

Q2: How do I choose the right ketoreductase (KRED) for my synthesis?

A2: The ideal KRED should exhibit high activity towards the this compound precursor and high enantioselectivity for the desired stereoisomer. The selection process typically involves screening a library of diverse KREDs under standard reaction conditions and analyzing the conversion and enantiomeric excess. Several companies offer KRED screening kits for this purpose.

Q3: Can I use whole cells instead of isolated enzymes for this compound synthesis?

A3: Yes, using whole microbial cells (e.g., E. coli or yeast) that overexpress a specific KRED is a common alternative to using the purified enzyme. Whole-cell biocatalysis can be more cost-effective as it eliminates the need for enzyme purification. Additionally, whole cells often have endogenous systems for cofactor regeneration. However, side reactions from other native enzymes in the host cell can sometimes be a drawback.

Q4: My enzyme seems to be unstable in the reaction mixture. What can I do to improve its stability?

A4: Enzyme stability can be a limiting factor in biocatalytic processes. To improve stability, you can consider:

  • Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allows for easier recovery and reuse.

  • Additives: The addition of stabilizing agents such as glycerol, sorbitol, or BSA to the reaction buffer can sometimes improve operational stability.

  • Protein Engineering: In the long term, the stability of a KRED can be improved through protein engineering techniques like directed evolution.

Q5: What is a typical substrate loading for an this compound biocatalysis reaction?

A5: Substrate loading can vary significantly depending on the specific KRED, the reaction conditions, and whether it's a lab-scale or industrial process. Generally, substrate concentrations can range from 20 g/L to over 100 g/L. It is often necessary to optimize the substrate loading to balance high productivity with potential issues of substrate or product inhibition.

Experimental Protocols

General Protocol for KRED-Mediated Synthesis of this compound

This protocol provides a general starting point for the biocatalytic reduction of an this compound precursor using a ketoreductase and a cofactor regeneration system.

1. Materials:

  • Ketoreductase (KRED)

  • This compound precursor (prochiral ketone)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, DMSO), if required

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, prepare the reaction buffer. For a 10 mL reaction, add 8 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Add D-glucose to a final concentration of 1.1 equivalents relative to the ketone substrate.

  • Add NADP⁺ or NAD⁺ to a final concentration of approximately 0.1 mM.

  • Add the cofactor regeneration enzyme, GDH (e.g., 1-5 mg/mL).

  • Dissolve the this compound precursor in a minimal amount of a suitable co-solvent (e.g., isopropanol) and add it to the reaction mixture to the desired final concentration (e.g., 50 g/L).

  • Initiate the reaction by adding the KRED (e.g., 1-10 mg/mL).

3. Reaction Monitoring:

  • Maintain the reaction at the optimal temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by periodically taking small aliquots.

  • Quench the reaction in the aliquot (e.g., by adding a water-miscible organic solvent like acetonitrile).

  • Analyze the sample by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion rate and enantiomeric excess.

4. Work-up and Product Isolation:

  • Once the reaction has reached the desired conversion, terminate it by removing the enzyme (if immobilized) or by adding a water-immiscible organic solvent like ethyl acetate.

  • Extract the product into the organic phase. Repeat the extraction two to three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound product.

  • Purify the product further if necessary, for example, by column chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Biocatalysis start Low Yield or Enantioselectivity check_conditions Verify Reaction Conditions (pH, Temperature) start->check_conditions check_enzyme Evaluate Enzyme Performance start->check_enzyme check_cofactor Assess Cofactor Regeneration start->check_cofactor check_inhibition Investigate Substrate/ Product Inhibition start->check_inhibition optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions Suboptimal? screen_kreds Screen Different KREDs check_enzyme->screen_kreds Poor e.e.? improve_regeneration Enhance Regeneration System (e.g., add more GDH) check_cofactor->improve_regeneration Inefficient? solution Improved Performance optimize_conditions->solution screen_kreds->solution improve_regeneration->solution adjust_loading Adjust Substrate Loading check_inhibition->adjust_loading Inhibition Observed? adjust_loading->solution

Caption: A logical workflow for troubleshooting common issues in this compound biocatalysis.

CofactorRegeneration Cofactor Regeneration Cycle in this compound Synthesis sub This compound Precursor (Ketone) kred KRED sub->kred prod This compound (Chiral Alcohol) kred->prod nadp NADP+ kred->nadp nadph NADPH nadph->kred Hydride Donation gdh GDH nadp->gdh gdh->nadph Regeneration gluconolactone Gluconolactone gdh->gluconolactone glucose Glucose glucose->gdh

Caption: Enzymatic cascade for NADPH cofactor regeneration using glucose dehydrogenase (GDH).

References

Technical Support Center: Idramantone Impurity Profiling and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the impurity profiling and characterization of Idramantone (also known as Kemantane or 5-Hydroxy-2-adamantanone).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its impurities.

1. HPLC Analysis Issues

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Contaminated or degraded column. - Presence of active sites on the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Flush the column with a strong solvent or replace it if necessary. - Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Column degradation. - Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a consistent temperature. - Replace the column if it has deteriorated. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Ghost Peaks - Impurities in the mobile phase or injection solvent. - Carryover from previous injections. - Sample degradation in the autosampler.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in the autosampler method. - Keep the autosampler tray cooled if the sample is unstable at room temperature.
Poor Resolution Between Impurity Peaks - Suboptimal mobile phase composition. - Inadequate column chemistry. - Inefficient gradient profile.- Optimize the organic modifier and buffer concentration in the mobile phase. - Screen different column stationary phases (e.g., C18, C8, Phenyl). - Adjust the gradient slope and time to improve the separation of critical pairs.

2. Impurity Identification and Characterization Issues

Problem Possible Causes Solutions
Difficulty in Identifying Unknown Impurities - Insufficient concentration of the impurity for characterization. - Co-elution with other components. - Lack of appropriate analytical standards.- Concentrate the sample or use a more sensitive detector (e.g., mass spectrometry). - Optimize the chromatographic method to achieve baseline separation. - If standards are unavailable, consider isolation of the impurity for structural elucidation by NMR or high-resolution MS.
Inconclusive Mass Spectrometry (MS) Data - Poor ionization of the impurity. - Complex fragmentation pattern. - Matrix effects suppressing the signal.- Experiment with different ionization sources (e.g., ESI, APCI) and polarities. - Perform MS/MS experiments to obtain more detailed structural information. - Improve sample clean-up procedures to reduce matrix interference.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities in this compound can originate from various sources throughout the manufacturing process and storage.[1] These can be broadly categorized as:

  • Organic Impurities:

    • Starting Material-Related: Impurities present in the initial adamantane raw materials.

    • Synthesis-Related (Process Impurities): By-products formed during the synthesis of this compound. For adamantane derivatives, this can include products from side reactions such as over-alkylation in Friedel-Crafts reactions or the formation of diacetamide impurities in Ritter reactions.[1] For instance, the synthesis of 5-Hydroxy-2-adamantanone from adamantanone using nitric acid could potentially lead to nitrated or oxidized by-products.

    • Degradation Products: Impurities formed due to the degradation of this compound under the influence of light, heat, humidity, acid, base, or oxidation.[1]

  • Inorganic Impurities: Reagents, catalysts, and heavy metals from the manufacturing process.

  • Residual Solvents: Solvents used during synthesis and purification.

Q2: What are the recommended analytical techniques for this compound impurity profiling?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling of this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for the separation and quantification of non-volatile organic impurities.[1]

  • Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is suitable for analyzing volatile impurities and residual solvents.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy are used for the definitive structural characterization of isolated impurities.

Q3: How should I design a forced degradation study for this compound?

A3: Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method. The study should expose this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, heatedHydrolysis of the ketone or reactions involving the hydroxyl group.
Base Hydrolysis 0.1 M to 1 M NaOH, heatedSimilar to acid hydrolysis, but potentially different degradation products.
Oxidation 3% to 30% H₂O₂, at room temperature or heatedOxidation of the hydroxyl group or the adamantane cage.
Thermal Degradation Dry heat (e.g., 60-80°C)Dehydration or other thermal rearrangements.
Photodegradation Exposure to UV and visible light (ICH Q1B)Photolytic cleavage or rearrangement.

Q4: What are the key parameters to validate for a stability-indicating HPLC method for this compound?

A4: According to ICH guidelines, the following parameters should be validated for a stability-indicating method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocols

Protocol 1: General HPLC Method for this compound and Impurity Separation

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Note: This is a starting point and may require optimization based on the specific impurities present.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample Sample Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->Forced_Degradation HPLC_UPLC HPLC/UPLC Separation Forced_Degradation->HPLC_UPLC MS_Detection MS Detection (Identification) HPLC_UPLC->MS_Detection UV_Detection UV Detection (Quantification) HPLC_UPLC->UV_Detection Impurity_Profiling Impurity Profiling MS_Detection->Impurity_Profiling Method_Validation Method Validation UV_Detection->Method_Validation

Caption: Workflow for this compound Impurity Profiling.

Logical_Relationship cluster_impurities Potential Impurities Idramantone_API This compound API Starting_Materials Starting Materials (e.g., Adamantanone) Idramantone_API->Starting_Materials from Intermediates Synthesis Intermediates Idramantone_API->Intermediates from Byproducts By-products Idramantone_API->Byproducts from Degradants Degradation Products Idramantone_API->Degradants forms

Caption: Sources of Impurities in this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Idramantone in Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Idramantone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during cell-based assays, with a focus on mitigating potential off-target effects and ensuring accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Kemantane, is an experimental immunostimulatory compound belonging to the adamantane group.[1] While its precise molecular target is still under investigation in the broader scientific community, it is characterized as a lymphocyte and antibody stimulant and a T-cell suppressor.[1] For the purposes of this guide, we will consider this compound as a novel agonist of the STING (Stimulator of Interferon Genes) pathway, a key regulator of the innate immune system.

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target.[2] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological effects.[2] For a potent signaling molecule like a STING agonist, off-target effects could lead to the misinterpretation of the signaling cascade and its downstream consequences.

Q3: What are the common causes of off-target effects with small molecules like this compound?

Common causes for off-target effects include:

  • High Compound Concentration: Using concentrations of this compound significantly higher than its effective concentration for STING activation can increase the likelihood of binding to other proteins.[2]

  • Compound Promiscuity: The chemical structure of a molecule can sometimes lead to interactions with multiple proteins.

  • Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.

Troubleshooting Guide

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: No or Low STING Pathway Activation Observed

If you are not observing the expected activation of the STING pathway (e.g., no increase in IFN-β secretion or IRF3 phosphorylation), consider the following:

Potential Cause Troubleshooting Step
Low STING Expression in Cell Line Verify STING protein expression in your chosen cell line via Western blot. If expression is low or absent, consider using a cell line known to have a robust STING pathway, such as THP-1 monocytes or mouse embryonic fibroblasts (MEFs).
Inefficient Cytosolic Delivery As a small molecule, this compound should be cell-permeable. However, inefficient delivery to the cytosol where STING resides can be a factor. Consider optimizing incubation time and serum concentration in your media. For some positively charged compounds, the use of a transfection reagent may be necessary, though this should be tested carefully for its own effects.
This compound Degradation Ensure proper storage of your this compound stock solution as per the manufacturer's instructions. Prepare fresh dilutions for each experiment and minimize freeze-thaw cycles.
Defective Downstream Signaling The issue may lie downstream of STING. Verify the expression and phosphorylation status of key downstream proteins like TBK1 and IRF3 in response to a known STING agonist as a positive control.
Issue 2: High Cytotoxicity or Cell Death Observed

If you observe significant cell death upon treatment with this compound, it could be due to on-target overstimulation or off-target toxicity.

Potential Cause Troubleshooting Step
Excessive STING Activation Over-activation of the STING pathway can lead to a potent inflammatory response and subsequent cell death. Perform a dose-response experiment to identify the optimal concentration of this compound that provides robust STING activation with minimal cytotoxicity. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM).
Off-Target Cytotoxicity The observed cytotoxicity may be independent of STING activation. To test this, use a STING-knockout cell line. If this compound still induces cytotoxicity in the absence of STING, the effect is off-target.
Assay-Specific Artifacts Some assay reagents can interfere with the compound or be toxic to cells. For example, some reporter enzymes can be directly inhibited or activated by small molecules. Consider using an orthogonal assay to confirm your results (e.g., if you see toxicity in a luciferase-based assay, confirm with a direct measure of cell viability like Trypan Blue exclusion).
Issue 3: Inconsistent or Irreproducible Results

Variability in your results can stem from several experimental factors.

Potential Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Ensure that cell passage number, confluency, and overall cell health are consistent between experiments. Stressed or overly confluent cells can respond differently to stimuli.
Variability in Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a well-maintained stock. Ensure all other reagents are within their expiration dates and stored correctly.
Use of a Structurally Unrelated Agonist To confirm that the observed phenotype is due to on-target STING activation, use a structurally unrelated STING agonist (e.g., cGAMP) as a comparator. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

Experimental Protocols

Protocol 1: IFN-β Secretion Measurement by ELISA

This protocol describes the measurement of secreted IFN-β from cell culture supernatants, a key downstream indicator of STING pathway activation.

Materials:

  • Your cell line of interest (e.g., THP-1)

  • Complete cell culture medium

  • This compound

  • Positive control (e.g., 2'3'-cGAMP)

  • Human IFN-β ELISA kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control in complete culture medium.

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls. Include a vehicle-only control.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • After incubation, carefully collect the cell culture supernatants.

  • Perform the IFN-β ELISA according to the manufacturer's instructions.

  • Read the absorbance on a plate reader and calculate the concentration of IFN-β in each sample based on the standard curve.

Protocol 2: Western Blot for IRF3 Phosphorylation

This protocol details the detection of phosphorylated IRF3 (a direct substrate of the STING-activated kinase TBK1) by Western blotting.

Materials:

  • Your cell line of interest

  • 6-well cell culture plates

  • This compound

  • Positive control (e.g., 2'3'-cGAMP)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound, positive control, or vehicle for the desired time (e.g., 1-3 hours).

  • Wash cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer.

  • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and visualize the bands.

  • Strip the membrane and re-probe for total IRF3 and a loading control to ensure equal protein loading.

Visualizations

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound (STING Agonist) STING STING (on ER) This compound->STING Binds & Activates Off_Target Off-Target Protein This compound->Off_Target Potential Off-Target Interaction TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISRE ISRE pIRF3_dimer->ISRE Binds IFNB_gene IFN-β Gene ISRE->IFNB_gene Promotes Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA Secreted_IFNB Secreted IFN-β IFNB_mRNA->Secreted_IFNB Translation & Secretion Unintended_Effect Unintended Cellular Effect Off_Target->Unintended_Effect

Caption: The STING signaling pathway activated by this compound and potential off-target interactions.

Experimental_Workflow cluster_assays On-Target Effect Assays cluster_off_target Off-Target Effect Assessment start Start: Hypothesis This compound activates STING cell_prep Prepare Cell Culture (e.g., THP-1 cells) start->cell_prep treatment Treat cells with this compound (Dose-response) cell_prep->treatment incubation Incubate (1-24 hours) treatment->incubation elisa Measure IFN-β Secretion (ELISA) incubation->elisa western Detect p-IRF3 (Western Blot) incubation->western toxicity Assess Cytotoxicity (e.g., MTT, Trypan Blue) incubation->toxicity analysis Data Analysis elisa->analysis western->analysis ko_cells Test in STING KO cells toxicity->ko_cells ko_cells->analysis conclusion Conclusion: On-target vs. Off-target effects analysis->conclusion

Caption: General experimental workflow for assessing on-target and off-target effects of this compound.

Troubleshooting_Tree start Problem Encountered no_activation No/Low STING Activation start->no_activation high_toxicity High Cytotoxicity start->high_toxicity inconsistent_results Inconsistent Results start->inconsistent_results check_sting Check STING expression in cell line? no_activation->check_sting dose_response Perform dose-response curve? high_toxicity->dose_response check_conditions Standardize cell culture conditions? inconsistent_results->check_conditions check_delivery Optimize delivery conditions? check_sting->check_delivery Expression OK solution_cell Solution: Use a different cell line check_sting->solution_cell Low/No Expression check_compound Check compound stability? check_delivery->check_compound Delivery OK solution_delivery Solution: Optimize incubation time/serum check_delivery->solution_delivery Suboptimal solution_compound Solution: Use fresh compound dilutions check_compound->solution_compound Degraded test_ko Test in STING KO cells? dose_response->test_ko Toxicity still high at low doses solution_dose Solution: Use lower concentration dose_response->solution_dose Dose-dependent solution_offtarget Conclusion: Off-target toxicity test_ko->solution_offtarget Toxicity persists solution_ontarget Conclusion: On-target toxicity test_ko->solution_ontarget Toxicity absent check_reagents Use fresh reagents and controls? check_conditions->check_reagents Yes solution_conditions Solution: Control for passage number and confluency check_conditions->solution_conditions No solution_reagents Solution: Always use fresh dilutions and positive controls check_reagents->solution_reagents No

Caption: A troubleshooting decision tree for common issues encountered with this compound.

References

Troubleshooting inconsistent results in Idramantone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idramantone. Given that this compound is an experimental compound with limited publicly available data on its precise mechanism of action, this guide is based on a hypothetical model where this compound is being investigated as a modulator of intracellular signaling pathways. For illustrative purposes, we will consider a scenario where this compound is hypothesized to inhibit "Kinase X," a key component of a common signal transduction cascade.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound, also known as kemantane, is documented as an experimental immunostimulant of the adamantane group.[1] It has been described as a stimulant for lymphocytes and antibodies in mice, as well as a T-cell suppressor.[1] However, detailed public information regarding its specific molecular targets and downstream signaling pathways is scarce. This guide will address experimental troubleshooting from the perspective of investigating its potential role as a kinase inhibitor, a common avenue for compounds with immunomodulatory and anti-cancer potential.[2][3]

Q2: My cell viability assay (e.g., MTT, MTS) results with this compound are inconsistent. What are the common causes?

Inconsistent results in cell viability assays are a frequent issue in drug discovery research. Several factors can contribute to this variability:

  • Cell Culture Conditions: Ensure cells are in the exponential growth phase and have consistent seeding density. Over-confluency or low viability before treatment can significantly skew results.[4]

  • Compound Solubility and Stability: this compound's solubility in your culture medium may be limited. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before dilution and that the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Incubation Time: The optimal incubation time for this compound's effect may vary between cell lines. A time-course experiment is recommended to determine the ideal endpoint.

  • Assay Interference: The compound itself might interfere with the assay reagents. For tetrazolium-based assays (MTT, MTS), run a control with this compound in cell-free medium to check for direct reduction of the dye. If interference is observed, consider an alternative viability assay.

Q3: I am not observing the expected downstream effects on protein phosphorylation (e.g., via Western Blot) after this compound treatment. What should I check?

  • Treatment Duration and Dose: The effect of a kinase inhibitor on downstream targets can be transient. Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in phosphorylation.

  • Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target proteins.

  • Antibody Specificity and Validation: Verify that your primary antibodies are specific for the phosphorylated and total forms of your protein of interest. Ensure they are validated for use in Western blotting.

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

Q4: My in vitro kinase assay shows variable IC50 values for this compound. Why might this be happening?

Discrepancies in IC50 values from in vitro kinase assays are a common challenge. Key factors to consider include:

  • ATP Concentration: The inhibitory potential of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the assay. It is recommended to use an ATP concentration that is close to the Km value for the specific kinase being tested.

  • Enzyme Concentration: The concentration of the kinase can influence the apparent IC50 value. Use a consistent and validated amount of enzyme for each experiment.

  • Assay Format: Luciferase-based assays that measure ATP consumption can sometimes be misleading as they do not distinguish between substrate phosphorylation and enzyme autophosphorylation.

  • Compound Stability: Ensure the stability of this compound in the assay buffer over the course of the experiment.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Results

This guide provides a systematic approach to troubleshooting inconsistent data from cell viability assays such as MTT, MTS, or resazurin-based methods.

Troubleshooting Flowchart for Cell Viability Assays

start Inconsistent Viability Results q1 Are positive and negative controls working as expected? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Troubleshoot assay reagents and protocol. - Check reagent expiration dates. - Verify cell seeding density. - Confirm instrument settings. a1_no->sol1 q2 Is the final vehicle (e.g., DMSO) concentration consistent and non-toxic? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes sol2 Prepare fresh serial dilutions. Ensure final vehicle concentration is identical across all wells. a2_no->sol2 q3 Does this compound interfere with the assay readout? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Run cell-free controls with this compound. If interference is confirmed, switch to an alternative viability assay (e.g., LDH release, CellTiter-Glo®). a3_yes->sol3 end Review data for other sources of variability (e.g., incubation time, edge effects). a3_no->end

Caption: Troubleshooting workflow for inconsistent cell viability assays.

Guide 2: Sub-optimal Western Blot Results

This guide addresses common issues encountered when analyzing protein phosphorylation or expression levels following this compound treatment.

Quantitative Data Summary: Hypothetical Western Blot Results

Treatment Groupp-Protein Y (Normalized Intensity)Total Protein Y (Normalized Intensity)Ratio (p-Y / Total Y)
Vehicle Control1.00 ± 0.121.00 ± 0.081.00
This compound (1 µM)0.85 ± 0.150.98 ± 0.100.87
This compound (10 µM)0.45 ± 0.091.02 ± 0.070.44
This compound (50 µM)0.12 ± 0.050.99 ± 0.090.12

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Phospho-Proteins

This protocol outlines the key steps for detecting changes in protein phosphorylation after this compound treatment.

  • Cell Treatment and Lysis: Treat cells with this compound as determined by your experimental design. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Protein Y) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: In Vitro Kinase Assay

This is a general protocol for assessing the direct inhibitory effect of this compound on a purified kinase.

  • Reagent Preparation: Prepare a 1x kinase assay buffer. Dilute the kinase, substrate (e.g., a specific peptide), and ATP to their desired working concentrations.

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Assay Reaction: In a 96- or 384-well plate, combine the kinase, this compound (or vehicle), and the substrate.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay kit used (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™), which typically measures ADP production or substrate phosphorylation via luminescence or fluorescence.

Signaling Pathway and Workflow Diagrams

Hypothetical this compound Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates ProteinY Protein Y KinaseX->ProteinY Phosphorylates TF Transcription Factor Z ProteinY->TF Activates This compound This compound This compound->KinaseX Inhibits Gene Target Gene Expression (e.g., Proliferation, Survival) TF->Gene

Caption: Hypothetical signaling pathway inhibited by this compound.

General Experimental Workflow for this compound Evaluation

start Hypothesis: This compound affects cell proliferation step1 In Vitro Kinase Assay (Test direct inhibition of Kinase X) start->step1 step2 Cell-Based Assays (e.g., Cancer Cell Lines) start->step2 end Data Analysis and Conclusion step1->end step3 Cell Viability Assay (MTT/MTS) (Determine IC50) step2->step3 step4 Western Blot Analysis (Confirm inhibition of Protein Y phosphorylation) step3->step4 step5 Downstream Functional Assays (e.g., Migration, Apoptosis) step4->step5 step5->end

Caption: Workflow for evaluating this compound's cellular effects.

References

Technical Support Center: Idramantone Quality Control and Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound named "Idramantone." The following technical support guide has been constructed based on established principles of quality control and analytical method validation for small molecule pharmaceutical compounds, drawing parallels from methodologies applied to similar molecules. This guide is intended to serve as a comprehensive, illustrative resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the quality control of a small molecule drug like this compound?

A1: The primary analytical techniques for quality control of a small molecule active pharmaceutical ingredient (API) like this compound typically include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] HPLC is the most common method due to its high sensitivity, resolution, and versatility for quantifying the API and its related substances.[1] GC is suitable for volatile and thermally stable compounds.[1]

Q2: What are the critical parameters to evaluate during the validation of an analytical method for this compound?

A2: According to the International Council for Harmonisation (ICH) guidelines, the critical parameters for analytical method validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: How should forced degradation studies be conducted for this compound?

A3: Forced degradation studies, or stress testing, are essential to develop a stability-indicating analytical method. The bulk drug substance should be subjected to a variety of stress conditions, as recommended by ICH guidelines, such as:

  • Acid Hydrolysis: e.g., 0.1M HCl at 60°C.

  • Base Hydrolysis: e.g., 0.1M NaOH at 60°C.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., 105°C for several hours.

  • Photolytic Degradation: exposure to UV and visible light.

The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can effectively separate the degradation products from the main peak.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
No Peaks Incorrect sample concentration; Eluent cartridge exhausted; Pump not primed.Confirm sample preparation; Replace eluent; Prime the pump.
Peak Tailing or Fronting Column overload; Inappropriate mobile phase pH; Column degradation.Reduce sample concentration; Adjust mobile phase pH to be at least 2 pH units away from the analyte's pKa; Replace the column.
Baseline Drift Fluctuations in room temperature; Column contamination or bleed.Use a column oven for temperature control; Flush the column with a strong solvent or replace it.
Ghost Peaks Sample carryover; Contaminated mobile phase or glassware.Implement a needle wash step in the injection sequence; Use fresh, HPLC-grade solvents and clean glassware.
Variable Retention Times Fluctuation in mobile phase composition or flow rate; Column temperature changes.Ensure proper mixing and degassing of the mobile phase; Check the pump for leaks; Use a column oven.
Sample Preparation Troubleshooting
Issue Potential Cause Recommended Solution
Low Analyte Recovery Incomplete extraction from the sample matrix; Analyte instability in the diluent.Optimize the extraction solvent and procedure (e.g., sonication, vortexing); Investigate the short-term stability of the analyte in the chosen diluent.
Precipitation in Sample Vial Poor solubility of the analyte in the diluent.Choose a diluent with higher solubilizing power for the analyte; Consider a gentle warming or sonication step after dilution.
Inconsistent Results Inaccurate pipetting or weighing; Sample inhomogeneity.Calibrate pipettes and balances regularly; Ensure the sample is thoroughly mixed before taking an aliquot.

Experimental Protocols

Protocol 1: HPLC Method for Assay and Related Substances of this compound

This protocol is a representative example based on common practices for small molecule analysis.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35.1-40 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

2. Standard Preparation:

  • Assay Standard: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Related Substances Standard: Prepare a stock solution of known impurities. Dilute this stock solution with the diluent to achieve a final concentration at the reporting limit (e.g., 0.05% of the assay standard concentration).

3. Sample Preparation:

  • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability:

  • Inject the assay standard six times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

Protocol 2: Analytical Method Validation Workflow

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.

  • Develop a Validation Protocol: Outline the validation parameters to be evaluated, the experimental design, and the acceptance criteria.

  • Specificity: Inject the blank, placebo, and spiked samples to demonstrate the absence of interference at the retention time of this compound and its known impurities.

  • Linearity: Prepare a series of at least five concentrations of the analyte and impurities across the desired range. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with the API at 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • LOD & LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±2°C in column temperature, ±0.1 units in mobile phase pH, ±5% in flow rate) and assess the impact on the results.

Data Presentation

Table 1: Representative Linearity Data
AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound1.0 - 150.00.9995
Impurity A0.1 - 5.00.9991
Impurity B0.1 - 5.00.9993
Table 2: Representative Accuracy and Precision Data
Concentration LevelRecovery (%) (n=3)Repeatability (%RSD) (n=6)Intermediate Precision (%RSD) (n=6)
80%99.50.81.2
100%100.20.61.0
120%101.10.71.1
Table 3: Representative LOD and LOQ Data
AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.050.15
Impurity A0.020.06
Impurity B0.030.09

Visualizations

analytical_method_validation_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting p1 Develop Validation Protocol p2 Define Acceptance Criteria p1->p2 e1 Specificity p2->e1 e2 Linearity & Range e1->e2 e3 Accuracy e2->e3 e4 Precision e3->e4 e5 LOD & LOQ e4->e5 e6 Robustness e5->e6 r1 Compile Data e6->r1 r2 Prepare Validation Report r1->r2

Caption: Workflow for Analytical Method Validation.

hplc_troubleshooting cluster_peak_issues Peak Shape/Retention Issues cluster_baseline_issues Baseline Issues cluster_no_peaks No Signal start HPLC Issue Observed q1 Abnormal Peak Shape? start->q1 a1_yes Check for Column Overload Adjust Mobile Phase pH q1->a1_yes Yes q2 Variable Retention Time? q1->q2 No a2_yes Check Pump & Flow Rate Ensure Column Temp. Stability q2->a2_yes Yes q3 Baseline Drift/Noise? q2->q3 No a3_yes Check for Leaks Flush Column Degas Mobile Phase q3->a3_yes Yes q4 No Peaks Detected? q3->q4 No a4_yes Verify Sample Preparation Check Detector & Connections q4->a4_yes Yes

Caption: HPLC Troubleshooting Decision Tree.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response (e.g., Anti-inflammatory) Nucleus->Response

Caption: Hypothetical Signaling Pathway for this compound.

References

Validation & Comparative

Comparative analysis of Idramantone and amantadine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the experimental immunostimulant Idramantone and the established antiviral and antiparkinsonian drug amantadine is currently challenging due to the limited publicly available data on this compound. While both compounds share a foundational adamantane structure, their documented biological activities and the extent of their scientific investigation differ significantly. This guide summarizes the available information to provide a preliminary comparative framework for researchers, scientists, and drug development professionals.

Chemical and Pharmacological Profiles

Amantadine is a well-characterized drug with a rich history of clinical use. In contrast, this compound is described as an experimental immunostimulant that has not been marketed.

Table 1: Chemical and Pharmacological Properties

PropertyThis compoundAmantadine
IUPAC Name 5-hydroxyadamantan-2-oneAdamantan-1-amine
Molecular Formula C₁₀H₁₄O₂C₁₀H₁₇N[1]
Molecular Weight 166.22 g/mol 151.25 g/mol [1]
Primary Function Experimental Immunostimulant[2]Antiviral, Antiparkinsonian Agent[3]
Reported Activity Lymphocyte and antibody stimulant in mice; T-cell suppressor.[2]Blocks influenza A M2 proton channel; enhances dopamine release and inhibits reuptake; NMDA receptor antagonist.

Mechanism of Action

The mechanisms of action for this compound and amantadine appear to be distinct based on the available information.

Amantadine has a dual mechanism of action depending on the therapeutic context:

  • Antiviral Activity: Amantadine targets the M2 protein of the influenza A virus, which functions as an ion channel. By blocking this channel, it prevents the uncoating of the viral genome and subsequent replication within the host cell.

  • Antiparkinsonian Activity: The exact mechanism is not fully understood but is believed to involve the potentiation of dopaminergic neurotransmission by increasing the release of dopamine from nerve terminals and inhibiting its reuptake. It also exhibits properties of a non-competitive NMDA receptor antagonist.

This compound is broadly described as an immunostimulant. The limited description suggests it may modulate the adaptive immune system by stimulating lymphocytes and antibody production while also possessing T-cell suppressor activity. The precise molecular targets and signaling pathways involved in these effects have not been detailed in the available literature.

Signaling Pathway Diagrams

Due to the lack of detailed information on this compound's mechanism of action, a signaling pathway diagram cannot be generated for it at this time. Below is a diagram illustrating the established antiviral mechanism of amantadine.

Amantadine_Antiviral_Mechanism cluster_virus Influenza A Virus cluster_cell Host Cell virus Virus Particle m2 M2 Proton Channel virus->m2 rna Viral RNA virus->rna endosome Endosome virus->endosome Endocytosis uncoating Viral Uncoating m2->uncoating Enables nucleus Nucleus rna->nucleus Translocation replication Viral Replication nucleus->replication amantadine Amantadine amantadine->m2 Blocks uncoating->rna Releases

Caption: Antiviral mechanism of amantadine targeting the M2 proton channel of Influenza A.

Experimental Data and Protocols

A critical gap exists in the scientific literature regarding experimental data for this compound. There are no readily accessible studies providing quantitative data on its efficacy, toxicity, or pharmacokinetic profile. Consequently, a direct comparison with the extensive body of research on amantadine is not possible.

For amantadine, numerous studies have been conducted. For instance, in the context of influenza A prevention, clinical trials have evaluated its efficacy.

Experimental Protocol Example: Prophylactic Efficacy of Amantadine for Influenza A

A common study design to assess the prophylactic efficacy of an antiviral agent like amantadine would be a randomized, double-blind, placebo-controlled trial.

  • Participant Recruitment: A cohort of healthy individuals is recruited prior to the influenza season.

  • Randomization: Participants are randomly assigned to receive either amantadine (e.g., 100 mg daily) or a placebo.

  • Blinding: Neither the participants nor the investigators know which treatment is being administered.

  • Treatment Period: The assigned treatment is taken for the duration of the influenza season (typically 6-8 weeks).

  • Endpoint Assessment: The primary endpoint is the incidence of laboratory-confirmed influenza A infection. This is typically assessed by viral culture or PCR from nasal swabs collected from participants who develop influenza-like illness.

  • Data Analysis: The incidence of influenza A in the amantadine group is compared to the placebo group to determine the protective efficacy.

Conclusion

The comparative analysis of this compound and amantadine is severely limited by the scarcity of published research on this compound. While both are adamantane derivatives, their reported biological activities diverge significantly, with amantadine established as a neuropharmacological and antiviral agent, and this compound positioned as an experimental immunomodulator. To enable a meaningful comparison, further research is required to elucidate the mechanism of action of this compound, and to provide essential quantitative data on its pharmacological and toxicological properties. Without such data, any direct comparison remains speculative. Researchers interested in adamantane derivatives for immunomodulation may find the limited information on this compound a starting point for further investigation.

References

Idramantone vs. Rimantadine: A Comparative Guide to their Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunomodulatory properties of two adamantane derivatives, idramantone (also known as Kemantane) and rimantadine. While both compounds share a structural scaffold, their effects on the immune system appear to diverge, with this compound acting as a selective immunostimulant and rimantadine exhibiting more complex, context-dependent immunomodulatory activities. This comparison is based on available preclinical and clinical data.

At a Glance: this compound vs. Rimantadine

FeatureThis compound (Kemantane)Rimantadine
Primary Immunomodulatory Effect ImmunostimulantImmunomodulatory (inhibitory and other effects)
Effect on T-helper Cells Stimulates activity (1.5- to 2-fold increase in mice)[1]No direct stimulatory effect reported; may depress cytotoxic T lymphocyte (CTL) response[2]
Effect on T-suppressor Cells No influence on functional activity, induction, or accumulation[1]No specific data available
Effect on General Lymphocyte Proliferation Stimulates lymphocyte activity[1]Inhibits in vitro proliferative response to mitogens and antigens[3]
Effect on Cytokine Profile No specific data available on cytokine modulation.Can reduce levels of IL-8 and potentially IL-6 during influenza A infection.
Effect on Antibody Production Reported to be an antibody stimulant in mice.Diminishes local IgA production in nasal secretions during influenza A infection; does not affect systemic neutralizing antibody development.
Primary Therapeutic Use Experimental immunostimulant (never marketed).Antiviral for influenza A (prophylaxis and treatment).

Immunomodulatory Mechanisms and Effects

This compound (Kemantane)

This compound has been identified as an experimental immunostimulant. The primary evidence for its activity comes from a study in mice, which demonstrated a selective effect on T-helper cells.

Key Findings:

  • T-helper Cell Stimulation: In a murine model, administration of this compound at doses ranging from 0.2 to 200 mg/kg resulted in a 1.5- to 2-fold stimulation of T-helper cell activity. This suggests a potential role in enhancing cell-mediated immunity.

  • No Effect on T-suppressor Cells: The same study found that this compound did not impact the function, induction, or accumulation of antigen-specific T-suppressor cells. This selectivity is a key feature of its immunomodulatory profile.

The precise signaling pathways through which this compound stimulates T-helper cells have not been elucidated in the available literature.

Rimantadine

Rimantadine's immunomodulatory effects have been primarily studied in the context of its use as an antiviral agent for influenza A. Its impact on the immune system appears to be multifaceted and can be both direct and indirect (i.e., secondary to its antiviral activity).

Key Findings:

  • Inhibition of Lymphocyte Proliferation: In vitro studies have shown that rimantadine can inhibit the proliferative response of human peripheral blood lymphocytes to both mitogenic and antigenic stimuli. This suggests a potential immunosuppressive effect on overall lymphocyte activation.

  • Modulation of Cytokine Levels: During influenza A infection, treatment with rimantadine has been associated with a reduction in the levels of the pro-inflammatory chemokine IL-8 and potentially IL-6.

  • Effect on Antibody Response: While rimantadine does not appear to affect the systemic development of neutralizing antibodies to influenza A, it has been shown to significantly diminish the presence of local IgA in nasal secretions. This may be an indirect effect due to the reduction of viral load in the respiratory tract.

  • Depression of Cytotoxic T Lymphocyte (CTL) Response: In mice infected with influenza A, rimantadine treatment was found to depress the cytotoxic T lymphocyte response. This effect was attributed to a reduction in viral antigen available for immune stimulation, rather than a direct immunosuppressive effect.

Experimental Protocols

This compound: T-helper and T-suppressor Cell Activity Assay (in vivo)
  • Animal Model: Mice.

  • Drug Administration: this compound (Kemantane) administered to donor mice at doses of 0.2-200 mg/kg two days prior to cell harvesting.

  • Cell Isolation: T-helper and antigen-specific T-suppressor cells were isolated from the donor mice.

  • Functional Assay: The functional activity of the isolated T-cell populations was assessed. While the specific assay details are not fully described in the abstract, it likely involved co-culture with B-cells and antigen to measure the helper or suppressor effect on antibody production.

Rimantadine: In Vitro Lymphocyte Proliferation Assay
  • Cell Source: Human peripheral blood lymphocytes.

  • Stimulation: Cells were stimulated with mitogens (phytohemagglutinin, pokeweed mitogen, concanavalin A) or antigens (streptokinase-streptodornase, tetanus toxoid, A2/Aichi influenza vaccine).

  • Drug Treatment: Rimantadine hydrochloride was added to the cell cultures at various concentrations (as low as 10 µg/ml) at the initiation of the culture.

  • Proliferation Measurement: Lymphocyte proliferation was assessed, likely through the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine) into the DNA of dividing cells.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known and hypothesized immunomodulatory actions of this compound and rimantadine.

Idramantone_T_Helper_Stimulation This compound This compound (Kemantane) Unknown_Pathway Unknown Signaling Pathway This compound->Unknown_Pathway Activates T_Helper_Cell T-helper Cell Unknown_Pathway->T_Helper_Cell Targets Activation Increased Activity (1.5- to 2-fold) T_Helper_Cell->Activation Cell_Mediated_Immunity Enhanced Cell-Mediated Immunity Activation->Cell_Mediated_Immunity

This compound's selective stimulation of T-helper cells.

Rimantadine_Immunomodulation cluster_direct Direct Effects cluster_indirect Indirect Effects (during Influenza A Infection) Rimantadine_Direct Rimantadine Lymphocyte_Proliferation Lymphocyte Proliferation (in vitro) Rimantadine_Direct->Lymphocyte_Proliferation Inhibits Rimantadine_Indirect Rimantadine Influenza_A_Replication Influenza A Replication Rimantadine_Indirect->Influenza_A_Replication Inhibits Viral_Antigen_Load Viral Antigen Load Influenza_A_Replication->Viral_Antigen_Load Reduces CTL_Response Cytotoxic T Lymphocyte (CTL) Response Viral_Antigen_Load->CTL_Response Decreased Stimulation Local_IgA Local IgA in Nasal Secretions Viral_Antigen_Load->Local_IgA Reduced Induction IL6_IL8 IL-6 and IL-8 Production Viral_Antigen_Load->IL6_IL8 Reduced Induction CTL_Response->Viral_Antigen_Load Leads to Depression of Local_IgA->Viral_Antigen_Load Leads to Diminished IL6_IL8->Viral_Antigen_Load Leads to Reduced

Rimantadine's direct and indirect immunomodulatory effects.

Rimantadine_Antiviral_Mechanism Rimantadine Rimantadine M2_Channel Influenza A M2 Proton Channel Rimantadine->M2_Channel Blocks Proton_Influx Proton Influx into Virion M2_Channel->Proton_Influx Proton_Influx->M2_Channel Mediates Viral_Uncoating Viral Uncoating Proton_Influx->Viral_Uncoating Viral_Uncoating->Proton_Influx Requires Viral_Replication Viral Replication Viral_Uncoating->Viral_Replication Viral_Replication->Viral_Uncoating Requires

Antiviral mechanism of Rimantadine, which underlies its indirect immunomodulatory effects.

Conclusion

This compound and rimantadine, despite their structural similarities as adamantane derivatives, exhibit distinct immunomodulatory profiles. This compound appears to be a selective immunostimulant, enhancing T-helper cell activity without affecting T-suppressor cells. This profile suggests its potential as a therapeutic agent to boost cell-mediated immunity, although a lack of detailed studies on its mechanism of action and effects on cytokine production limits a full understanding of its capabilities.

Rimantadine's immunomodulatory effects are more complex and appear to be largely intertwined with its antiviral activity against influenza A. While it can directly inhibit lymphocyte proliferation in vitro, its in vivo effects, such as the depression of CTL responses and reduction of local IgA, are likely indirect consequences of reduced viral load. The observed decrease in pro-inflammatory cytokines like IL-8 further contributes to its therapeutic effect in influenza by mitigating inflammatory symptoms.

For researchers and drug development professionals, the divergent immunomodulatory properties of these two related compounds highlight the significant impact of minor structural modifications on biological activity. Further investigation into the signaling pathways modulated by this compound could provide valuable insights into the development of novel, selective immunostimulatory agents. Conversely, the immunomodulatory profile of rimantadine underscores the importance of considering both direct and indirect immunological consequences of antiviral therapies.

References

Cross-Validation of Idramantone's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of an Experimental Immunomodulator and its Alternatives

Idramantone, also known as kemantane or 5-hydroxyadamantan-2-one, is an experimental immunostimulant belonging to the adamantane group. First described in 1968, it has been characterized in murine studies as both a lymphocyte and antibody stimulant and, paradoxically, a T-cell suppressor.[1] Despite this initial interest, this compound was never commercialized, and detailed public data on its biological activity and mechanism of action remain scarce. This guide provides a comparative analysis of this compound's reported activities with those of other well-characterized adamantane derivatives that exhibit immunomodulatory properties. By examining experimental data and established mechanisms of action for compounds like Amantadine, Memantine, and adamantane-based Toll-like receptor (TLR) agonists, we aim to provide a cross-validation framework for researchers, scientists, and drug development professionals interested in the potential of this class of molecules.

Comparative Analysis of Biological Activity

CompoundTarget/Mechanism of ActionReported Biological ActivityQuantitative Data (IC50/EC50)
This compound Unknown- Lymphocyte and antibody stimulant- T-cell suppressorNot Available
Amantadine NMDA receptor antagonist; reduces pro-inflammatory cytokine production- Reduces production of IFN-γ and TNF-α- Increases production of IL-10Effective concentrations in vitro: 10⁻⁷ to 10⁻⁵ M for cytokine modulation[2]
Memantine NMDA receptor antagonist; blocks Kv1.3 potassium channels in T-cells- Suppresses T-cell proliferation and migration- Reduces pro-inflammatory factor production by microgliaInhibition of Kv1.3 channels and T-cell proliferation observed at therapeutic doses[3][4][5]
Adamantane-based TLR7/8 Agonists (e.g., R848-Ad) Toll-like receptor 7 and 8 (TLR7/8) agonist- Potent activation of TLR7/8 signaling- Polarization of macrophages to a pro-inflammatory (M1) phenotypeR848-Ad LogEC50 for NOS2 expression in BMDMs: -6.16 ± 0.13 M

Experimental Protocols

To facilitate the validation and further investigation of this compound's biological activity, this section details standardized experimental protocols for assessing lymphocyte proliferation and T-cell suppression, key activities attributed to this compound.

Lymphocyte Proliferation Assay (LPA)

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a hallmark of an adaptive immune response.

Principle: Lymphocytes are cultured in the presence of a mitogen (a substance that induces mitosis) or a specific antigen. The proliferation of these cells is then quantified, typically by measuring the incorporation of a labeled nucleotide (e.g., [3H]-thymidine) into newly synthesized DNA or by using fluorescent dyes that are diluted with each cell division (e.g., CFSE).

Detailed Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Plate the isolated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • Stimulation: Add the test compound (e.g., this compound) at various concentrations to the wells. Include positive controls (e.g., phytohemagglutinin [PHA] or anti-CD3 antibody) and a negative control (medium alone).

  • Incubation: Incubate the plate for 3 to 6 days at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification (using [3H]-thymidine):

    • Eighteen hours before harvesting, add 1 µCi of [3H]-thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.

  • Quantification (using CFSE):

    • Prior to culturing, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).

    • After the incubation period, harvest the cells and analyze them by flow cytometry. The decrease in CFSE fluorescence intensity indicates cell division.

T-Cell Suppression Assay

This assay evaluates the ability of a compound or a specific cell population (e.g., regulatory T-cells) to inhibit the proliferation of responder T-cells.

Principle: Responder T-cells (e.g., CD4+ or CD8+ T-cells) are labeled with a proliferation tracking dye and stimulated to proliferate. The test compound or suppressor cells are added to the culture, and the inhibition of the responder T-cell proliferation is measured.

Detailed Methodology:

  • Cell Preparation:

    • Isolate responder T-cells (e.g., CD4+CD25- T-cells) and, if applicable, suppressor cells (e.g., CD4+CD25+ regulatory T-cells) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Label the responder T-cells with a proliferation dye like CFSE.

  • Co-culture:

    • Plate the labeled responder T-cells in a 96-well plate.

    • Add the test compound (e.g., this compound) at various concentrations or the suppressor cells at different ratios to the responder cells.

    • Add a stimulus for T-cell proliferation, such as anti-CD3/CD28 beads or a combination of a mitogen and antigen-presenting cells (APCs).

  • Incubation: Incubate the plate for 4 to 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis:

    • Harvest the cells and analyze them by flow cytometry.

    • Gate on the responder T-cell population and measure the dilution of the proliferation dye.

    • The percentage of suppression is calculated by comparing the proliferation of responder cells in the presence of the test compound/suppressor cells to the proliferation of responder cells alone.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential mechanisms of action of this compound and the experimental workflows, the following diagrams are provided.

G Potential Immunomodulatory Pathways of Adamantane Derivatives cluster_0 This compound cluster_1 Potential Mechanisms cluster_2 Cellular Effects This compound This compound TLR_Agonism TLR7/8 Agonism This compound->TLR_Agonism Hypothesized NMDA_Antagonism NMDA Receptor Antagonism This compound->NMDA_Antagonism Possible (by analogy) Kv_Blockade Kv1.3 Channel Blockade This compound->Kv_Blockade Possible (by analogy) Macrophage_Activation Macrophage Activation (Pro-inflammatory) TLR_Agonism->Macrophage_Activation Lymphocyte_Stimulation Lymphocyte & Antibody Stimulation TLR_Agonism->Lymphocyte_Stimulation Cytokine_Modulation_Suppressive Decreased Pro-inflammatory Cytokines (IFN-γ, TNF-α) NMDA_Antagonism->Cytokine_Modulation_Suppressive TCell_Suppression T-Cell Proliferation Suppression Kv_Blockade->TCell_Suppression

Caption: Putative signaling pathways for this compound's immunomodulatory effects.

G Experimental Workflow for Assessing Immunomodulatory Activity cluster_0 Sample Preparation cluster_1 Assay Setup cluster_2 Treatment cluster_3 Analysis Blood_Sample Whole Blood Sample PBMC_Isolation PBMC Isolation Blood_Sample->PBMC_Isolation Lymphocyte_Proliferation Lymphocyte Proliferation Assay PBMC_Isolation->Lymphocyte_Proliferation TCell_Suppression T-Cell Suppression Assay PBMC_Isolation->TCell_Suppression Compound_Addition Addition of this compound & Controls Lymphocyte_Proliferation->Compound_Addition TCell_Suppression->Compound_Addition Flow_Cytometry Flow Cytometry Analysis Compound_Addition->Flow_Cytometry Scintillation_Counting Scintillation Counting Compound_Addition->Scintillation_Counting Data_Analysis Data Analysis & Comparison Flow_Cytometry->Data_Analysis Scintillation_Counting->Data_Analysis

Caption: A generalized workflow for in vitro immunomodulation studies.

Conclusion

The available information on this compound suggests a complex immunomodulatory profile, acting as both a stimulant and a suppressor of different components of the immune system. While direct quantitative data is lacking, a comparative analysis with other adamantane derivatives provides a valuable framework for its potential mechanisms of action. The described experimental protocols offer a clear path for researchers to systematically investigate and validate the biological activities of this compound. Further studies are warranted to elucidate its precise molecular targets and to understand the context-dependent nature of its dual immunomodulatory effects. This will be crucial in determining its potential as a therapeutic agent.

References

A Comparative Guide to the Synthesis of 5-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 5-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, a valuable intermediate in the synthesis of various biologically active compounds. The efficacy of three main strategies is evaluated based on reaction efficiency, yield, and procedural complexity, supported by experimental data from the literature.

Introduction

5-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, an indole derivative of Meldrum's acid, serves as a versatile precursor in medicinal chemistry. The efficiency of its synthesis is crucial for the development of novel therapeutics. This document outlines and compares the following synthetic pathways:

  • Two-Component Knoevenagel Condensation followed by Reduction: A classic approach involving the initial formation of an unsaturated intermediate.

  • Three-Component Reaction (Yonemitsu-Oikawa Reaction): A one-pot synthesis that combines the starting materials directly.

  • Reaction with an Orthoformate followed by Reduction: An alternative two-step method for the formation of the unsaturated intermediate.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the different synthetic routes to 5-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Route Key Steps Reactants Catalyst/Reagents Reaction Time Yield Notes
1. Two-Component Knoevenagel Condensation & Reduction 1. Knoevenagel Condensation2. ReductionIndole-3-carboxaldehyde, Meldrum's acid1. Piperidine/Acetic Acid2. NaBH41. Not specified2. Not specifiedHigh (unspecified)A two-step process. The yield of the reduction step is crucial for overall efficiency.
2. Three-Component Reaction (Yonemitsu-Oikawa) One-pot condensationIndole, Aldehyde (e.g., formaldehyde), Meldrum's acidProlineNot specifiedHigh[1]A highly efficient and atom-economical one-pot synthesis.[1]
3. Orthoformate Route & Reduction 1. Condensation2. Reduction1. Meldrum's acid, Methyl orthoformate, Indole2. Unsaturated intermediate1. Heat (reflux)2. SmI2/H2O (proposed)1. 4 hours[2]2. Not specified1. Not specified2. Not specifiedThe first step yields the methylidene derivative.[2] A subsequent reduction step is required.

Experimental Protocols

Route 1: Two-Component Knoevenagel Condensation and Reduction

Step 1: Knoevenagel Condensation

A mixture of indole-3-carboxaldehyde and Meldrum's acid is stirred in a suitable solvent, such as ethanol, in the presence of a catalytic amount of piperidine and acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 5-(1H-indol-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is isolated by filtration.

Step 2: Reduction

The unsaturated intermediate from Step 1 is dissolved in a suitable solvent, and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature. The reaction is stirred until completion, as indicated by TLC. The final product is obtained after workup and purification.

Route 2: Three-Component Reaction (Yonemitsu-Oikawa Reaction)

In a one-pot procedure, indole, an aldehyde (such as formaldehyde or its equivalent), and Meldrum's acid are dissolved in acetonitrile. A catalytic amount of proline is added to the mixture. The reaction is stirred at room temperature, and the progress is monitored by TLC. This method directly yields 5-(1H-indol-3-ylalkyl)-2,2-dimethyl-1,3-dioxane-4,6-diones in high yield.[1]

Route 3: Orthoformate Route and Reduction

Step 1: Synthesis of 5-(1H-indol-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

A mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.44 g, 0.01 mol) and methyl orthoformate (1.27 g, 0.012 mol) is heated to reflux for 30 minutes. A solution of 1H-indole (1.17 g, 0.01 mol) in ethanol (20 mL) is then added, and the mixture is refluxed for an additional 3.5 hours. After cooling, the reaction mixture is poured into cold water, and the product is collected by filtration.

Step 2: Reduction

The selective reduction of the exocyclic double bond of the product from Step 1 can be achieved using reagents such as samarium(II) iodide (SmI₂) in the presence of a proton source like water. This method has been shown to be effective for the reduction of similar 5-alkylidene Meldrum's acid derivatives.

Visualizing the Synthesis Pathways

The following diagrams illustrate the described synthetic routes.

G Synthesis Route 1: Two-Component Knoevenagel & Reduction Indole3CHO Indole-3- carboxaldehyde Intermediate 5-(1H-indol-3-ylmethylidene)- 2,2-dimethyl-1,3-dioxane-4,6-dione Indole3CHO->Intermediate Knoevenagel Condensation MeldrumsAcid Meldrum's Acid MeldrumsAcid->Intermediate Knoevenagel Condensation FinalProduct 5-(1H-indol-3-ylmethyl)- 2,2-dimethyl-1,3-dioxane-4,6-dione Intermediate->FinalProduct Reduction

Caption: Route 1: Knoevenagel Condensation and Reduction.

G Synthesis Route 2: Three-Component Reaction Indole Indole FinalProduct 5-(1H-indol-3-ylmethyl)- 2,2-dimethyl-1,3-dioxane-4,6-dione Indole->FinalProduct One-Pot Condensation Aldehyde Aldehyde Aldehyde->FinalProduct One-Pot Condensation MeldrumsAcid Meldrum's Acid MeldrumsAcid->FinalProduct One-Pot Condensation

Caption: Route 2: Three-Component (Yonemitsu-Oikawa) Reaction.

G Synthesis Route 3: Orthoformate Route & Reduction MeldrumsAcid Meldrum's Acid Intermediate 5-(1H-indol-3-ylmethylidene)- 2,2-dimethyl-1,3-dioxane-4,6-dione MeldrumsAcid->Intermediate Condensation Orthoformate Methyl Orthoformate Orthoformate->Intermediate Condensation Indole Indole Indole->Intermediate Condensation FinalProduct 5-(1H-indol-3-ylmethyl)- 2,2-dimethyl-1,3-dioxane-4,6-dione Intermediate->FinalProduct Reduction

Caption: Route 3: Orthoformate Condensation and Reduction.

Conclusion

The synthesis of 5-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can be effectively achieved through several synthetic strategies. The three-component Yonemitsu-Oikawa reaction appears to be the most efficient, offering a direct, one-pot synthesis with high yields. The two-component Knoevenagel condensation followed by reduction is a viable, albeit two-step, alternative. The orthoformate route provides a clear protocol for the unsaturated intermediate, but the overall efficacy depends on the subsequent reduction step. The choice of the optimal synthesis route will depend on factors such as the availability of starting materials, desired purity, scalability, and the specific experimental conditions available to the researcher. Further investigation into the optimization of each route, particularly regarding catalyst selection and reaction conditions, will be beneficial for enhancing the overall efficiency of the synthesis of this important intermediate.

References

Comparative Guide to the Structure-Activity Relationship of Idramantone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Idramantone derivatives and related adamantane analogs, focusing on their antiviral properties. Due to the limited publicly available data on this compound (also known as Kemantane or 5-hydroxy-2-adamantanone)[1][2][3], this guide draws comparisons with structurally similar and well-studied adamantane derivatives to infer potential SAR trends and mechanisms of action.

This compound itself is described as an immunostimulant[1][2]. The adamantane scaffold is a key feature in several antiviral drugs, known for its lipophilic nature which facilitates membrane penetration.

Quantitative Antiviral Activity of Adamantane Derivatives

The following table summarizes the in vitro antiviral activity of various adamantane derivatives against different virus strains. This data provides a baseline for understanding how structural modifications to the adamantane core can influence antiviral potency and cytotoxicity.

CompoundVirus StrainAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference(s)
Amantadine Influenza A/H3N2CPE Reduction->100-
Rimantadine Influenza A/H3N2CPE Reduction->100-
Compound 3b Influenza A/H3N2Virus Hemolysis1.4--
(R)-6-(1-adamantyl)-1,3-oxazinan-2-one (4) Influenza A/California/04/2009In vivo (mice)--Protective (20% mortality at 20 mg/kg/day)
(R)-6-(1-adamantyl)piperidin-2,4-dione (5) Influenza A/California/04/2009In vivo (mice)--Protective (0% mortality at 20 mg/kg/day)

Structure-Activity Relationship (SAR) Insights

The antiviral activity of adamantane derivatives is significantly influenced by the nature and position of substituents on the adamantane cage.

  • The Amino Group: The primary amine in amantadine and the ethylamine in rimantadine are crucial for their activity against the M2 proton channel of the influenza A virus.

  • Lipophilicity: The rigid and lipophilic adamantane cage is thought to contribute to antiviral activity by interacting with hydrophobic pockets in viral proteins. Increasing lipophilicity can enhance membrane permeability and bioavailability.

  • Substitutions on the Adamantane Core:

    • Hydroxylation, as seen in this compound (5-hydroxy-2-adamantanone), can influence the molecule's polarity and potential for hydrogen bonding, which may alter its biological activity and target interactions.

    • The introduction of heterocyclic rings, as seen in compounds 4 and 5, can lead to potent antiviral activity, potentially through different mechanisms than M2 channel inhibition.

  • Mechanism of Action: While the primary mechanism for amantadine and rimantadine is the blockade of the M2 ion channel, preventing viral uncoating, other adamantane derivatives may exhibit different mechanisms. For instance, some derivatives act as fusion inhibitors by preventing the conformational change of viral hemagglutinin. Adamantane derivatives have also been shown to modulate other ion channels, such as NMDA receptors and voltage-gated calcium channels, suggesting a broader range of potential biological targets.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are summaries of common experimental protocols used in the evaluation of adamantane derivatives.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to host cells.

  • Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in a 96-well plate and incubate to allow cell attachment.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (a known cytotoxic agent) and a negative control (cell culture medium only).

  • Incubation: Incubate the plate for a period that allows for the observation of cytotoxic effects (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Monolayer: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus.

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.

  • Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

In Vivo Antiviral Efficacy in a Mouse Model

Animal models are used to assess the therapeutic potential of antiviral candidates in a living organism.

  • Animal Infection: Infect mice (e.g., BALB/c) with a lethal or sub-lethal dose of the virus.

  • Compound Administration: Administer the test compound to the mice at various doses and schedules (e.g., oral gavage, intraperitoneal injection). A placebo group receives a vehicle control.

  • Monitoring: Monitor the mice daily for signs of illness, weight loss, and survival over a defined period (e.g., 14-16 days).

  • Viral Titer Determination: At specific time points post-infection, euthanize a subset of mice and collect tissues (e.g., lungs) to determine the viral titer using methods like the TCID₅₀ (50% Tissue Culture Infectious Dose) assay or RT-qPCR.

  • Data Analysis: Evaluate the efficacy of the compound based on increased survival rates, reduced weight loss, and lower viral titers in treated mice compared to the placebo group.

Potential Signaling Pathways

While the direct impact of this compound on specific signaling pathways is not well-documented, its characterization as an immunostimulant suggests potential modulation of immune-related pathways. Furthermore, some antiviral compounds are known to interfere with cellular signaling pathways that are hijacked by viruses for their replication. Two such pathways of interest are the NF-κB and Interferon signaling pathways.

Hypothetical Experimental Workflow for Investigating Pathway Modulation

The following workflow could be employed to investigate the effect of this compound derivatives on cellular signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation A Seed appropriate cell line (e.g., A549, HEK293T) B Treat cells with This compound derivative A->B C Induce pathway activation (e.g., with TNF-α for NF-κB) B->C D Protein extraction and Western Blot C->D Analyze phosphorylation of key signaling proteins (e.g., IκBα, STAT1) E RNA extraction and RT-qPCR C->E Measure expression of target genes (e.g., IL-6, ISGs) F Reporter Gene Assay C->F Quantify pathway-driven reporter gene expression G Determine the effect of the compound on the signaling pathway D->G E->G F->G

Caption: A generalized workflow for studying the impact of this compound derivatives on cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, and its modulation can impact viral replication.

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression (e.g., IL-6, TNF-α) Nucleus->Gene Induces This compound This compound Derivative (Hypothetical Target) This compound->IKK Inhibits?

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for antiviral intervention.

Interferon Signaling Pathway

Interferons are critical cytokines in the innate immune response to viral infections, triggering the expression of hundreds of interferon-stimulated genes (ISGs) with antiviral functions.

Interferon_Pathway cluster_cytoplasm Cytoplasm IFN Interferon (Type I) IFNAR IFN Receptor (IFNAR1/2) IFN->IFNAR Binds JAK JAK1 / TYK2 IFNAR->JAK Activates STAT STAT1 / STAT2 JAK->STAT Phosphorylates IRF9 IRF9 STAT->IRF9 Forms complex with ISGF3 ISGF3 Complex Nucleus Nucleus ISGF3->Nucleus Translocates ISRE ISRE Nucleus->ISRE Binds to ISG Antiviral ISG Expression ISRE->ISG This compound This compound Derivative (Hypothetical Target) This compound->JAK Enhances?

Caption: The Type I Interferon signaling pathway, a key component of the innate antiviral response.

References

Head-to-Head Comparison of Idramantone with Other Immunostimulants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct comparative experimental data for Idramantone, an adamantane derivative with reported immunostimulatory properties, is scarce in publicly available literature. This guide provides a detailed comparison with well-characterized immunostimulants based on existing data for those agents and discusses the potential mechanisms of this compound in the context of related adamantane compounds.

Introduction to this compound and Comparator Immunostimulants

This guide compares this compound with four well-established immunostimulants:

  • Imiquimod and Resiquimod (R848): Small molecule imidazoquinoline compounds that are agonists of Toll-like receptors (TLRs) 7 and 8.[2][3]

  • Poly-ICLC: A synthetic, stabilized double-stranded RNA (dsRNA) that mimics viral RNA and activates TLR3 and MDA5.

  • Bacillus Calmette-Guérin (BCG): A live attenuated strain of Mycobacterium bovis that stimulates a broad innate and adaptive immune response through various pattern recognition receptors (PRRs).

Mechanisms of Action and Signaling Pathways

Imiquimod and Resiquimod: TLR7/8 Agonists

Imiquimod and its more potent analogue, Resiquimod, are immune response modifiers that activate TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells like dendritic cells (DCs), macrophages, and B cells. This activation triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRFs. The downstream result is the production of pro-inflammatory cytokines, including type I interferons (IFN-α/β), TNF-α, IL-6, and IL-12, which promote a Th1-polarized immune response.

TLR7_8_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Imiquimod/Resiquimod Imiquimod/Resiquimod TLR7/8 TLR7/8 Imiquimod/Resiquimod->TLR7/8 binds MyD88 MyD88 TLR7/8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1/TAB TAK1/TAB complex TRAF6->TAK1/TAB IRF7 IRF7 TRAF6->IRF7 activates IKK IKK complex TAK1/TAB->IKK NF-κB NF-κB IKK->NF-κB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NF-κB->Pro-inflammatory Cytokines induces transcription Type I Interferons Type I Interferons (IFN-α/β) IRF7->Type I Interferons induces transcription

Caption: TLR7/8 Signaling Pathway
Poly-ICLC: A Viral Mimic Activating TLR3 and MDA5

Poly-ICLC is a synthetic dsRNA that acts as a pathogen-associated molecular pattern (PAMP). It activates the innate immune system by binding to the endosomal receptor TLR3 and the cytoplasmic sensor MDA5. Activation of these receptors leads to the production of type I and type III interferons and other pro-inflammatory cytokines. This response enhances the activity of dendritic cells, natural killer (NK) cells, and promotes the development of a Th1-polarized cytotoxic T lymphocyte (CTL) response.

Poly_ICLC_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Poly-ICLC Poly-ICLC TLR3 TLR3 Poly-ICLC->TLR3 MDA5 MDA5 Poly-ICLC->MDA5 escapes endosome TRIF TRIF TLR3->TRIF MAVS MAVS MDA5->MAVS TBK1/IKKε TBK1/IKKε TRIF->TBK1/IKKε NF-κB NF-κB TRIF->NF-κB activates MAVS->TBK1/IKKε IRF3/7 IRF3/7 TBK1/IKKε->IRF3/7 phosphorylates Type I/III IFNs Type I & III Interferons IRF3/7->Type I/III IFNs induces transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines induces transcription

Caption: Poly-ICLC Signaling Pathways
Bacillus Calmette-Guérin (BCG): Broad-Spectrum Immune Activation

BCG vaccine engages multiple pattern recognition receptors (PRRs) on innate immune cells, including TLR2, TLR4, and NOD2. This broad engagement triggers a complex downstream signaling cascade, leading to the activation of macrophages and dendritic cells. Activated antigen-presenting cells (APCs) produce a variety of cytokines, including IL-1β, IL-6, IL-12, IL-18, and TNF-α, which are crucial for inducing a potent Th1 and cytotoxic T lymphocyte response. BCG is also known to induce "trained immunity," a long-lasting enhancement of innate immune responses.

BCG_Signaling cluster_receptors PRR Engagement BCG BCG APC Antigen Presenting Cell (Macrophage, DC) BCG->APC is phagocytosed by TLR2 TLR2 APC->TLR2 TLR4 TLR4 APC->TLR4 NOD2 NOD2 APC->NOD2 Antigen Presentation MHC-I & MHC-II APC->Antigen Presentation Signaling Cascades MyD88, TRIF, RIPK2, etc. TLR2->Signaling Cascades TLR4->Signaling Cascades NOD2->Signaling Cascades Transcription Factors NF-κB, AP-1, IRFs Signaling Cascades->Transcription Factors Cytokine Production Cytokine Production (IL-1β, IL-6, IL-12, TNF-α) Transcription Factors->Cytokine Production T-cell Activation Th1 & CTL Priming Cytokine Production->T-cell Activation Antigen Presentation->T-cell Activation Cytokine_Assay_Workflow Whole Blood Whole Blood Ficoll Gradient Ficoll Gradient Whole Blood->Ficoll Gradient layer over Centrifugation Centrifugation Ficoll Gradient->Centrifugation Isolate PBMC layer Isolate PBMC layer Centrifugation->Isolate PBMC layer Wash & Resuspend Wash & Resuspend Isolate PBMC layer->Wash & Resuspend Seed in 96-well plate Seed in 96-well plate Wash & Resuspend->Seed in 96-well plate Add Immunostimulants Add Immunostimulants Seed in 96-well plate->Add Immunostimulants Incubate (24-48h) Incubate (24-48h) Add Immunostimulants->Incubate (24-48h) Centrifuge & Collect Supernatant Centrifuge & Collect Supernatant Incubate (24-48h)->Centrifuge & Collect Supernatant Collect Supernatant Collect Supernatant ELISA for Cytokines ELISA for Cytokines Collect Supernatant->ELISA for Cytokines Data Analysis Data Analysis ELISA for Cytokines->Data Analysis T_Cell_Proliferation_Workflow Isolate PBMCs Isolate PBMCs Label with CFSE Label with CFSE Isolate PBMCs->Label with CFSE Wash & Resuspend Wash & Resuspend Label with CFSE->Wash & Resuspend Seed in 96-well plate Seed in 96-well plate Wash & Resuspend->Seed in 96-well plate Add Immunostimulants Add Immunostimulants Seed in 96-well plate->Add Immunostimulants Incubate (3-5 days) Incubate (3-5 days) Add Immunostimulants->Incubate (3-5 days) Stain with T-cell markers\n(CD3, CD4, CD8) Stain with T-cell markers (CD3, CD4, CD8) Incubate (3-5 days)->Stain with T-cell markers\n(CD3, CD4, CD8) Flow Cytometry Analysis Flow Cytometry Analysis Stain with T-cell markers\n(CD3, CD4, CD8)->Flow Cytometry Analysis Quantify Proliferation Quantify Proliferation Flow Cytometry Analysis->Quantify Proliferation

References

In Vivo Validation of Idramantone's Immunomodulatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to validate the in vitro immunomodulatory effects of the experimental compound Idramantone in vivo. Given the limited publicly available data on this compound, this document outlines a structured approach based on its described properties as a lymphocyte and antibody stimulant, and a T-cell suppressor. We will compare these hypothetical validation studies with the known adamantane derivatives, Memantine and Amantadine, to provide a broader context for researchers in the field of immunomodulation and drug development.

Introduction to this compound and Adamantane Analogs

This compound, also known as kemantane, is an experimental immunostimulatory agent belonging to the adamantane group.[1] Its reported in vitro effects include stimulation of lymphocytes and antibody production, alongside T-cell suppression.[1] To translate these preliminary findings into potential therapeutic applications, rigorous in vivo validation is essential.

For comparative purposes, we consider two other adamantane derivatives, Memantine and Amantadine. While not direct functional alternatives, their established, albeit different, mechanisms of action primarily as NMDA receptor antagonists in the central nervous system, underscore the diverse biological activities of the adamantane scaffold and the necessity of specific in vivo models to elucidate the unique properties of each analog.[2][3]

Hypothetical Signaling Pathway of this compound

Based on its described immunomodulatory effects, a plausible signaling pathway for this compound could involve the modulation of key immune cell signaling cascades. The following diagram illustrates a hypothetical pathway.

Idramantone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Receptor Putative Receptor Signal_Transduction Signal Transduction (e.g., MAPK, NF-κB) Receptor->Signal_Transduction This compound This compound This compound->Receptor Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Lymphocyte_Proliferation Lymphocyte Proliferation Gene_Expression->Lymphocyte_Proliferation Antibody_Production Antibody Production Gene_Expression->Antibody_Production T_Cell_Suppression T-Cell Suppression Gene_Expression->T_Cell_Suppression

Caption: Hypothetical signaling pathway for this compound.

In Vivo Validation Experimental Workflow

The following diagram outlines a typical workflow for the in vivo validation of a novel immunomodulatory compound like this compound.

In_Vivo_Validation_Workflow In_Vitro_Characterization In Vitro Characterization (e.g., Lymphocyte Proliferation Assay) Animal_Model_Selection Animal Model Selection (e.g., BALB/c or C57BL/6 mice) In_Vitro_Characterization->Animal_Model_Selection Dosing_Regimen Dose-Response and Toxicity Studies Animal_Model_Selection->Dosing_Regimen In_Vivo_Assays In Vivo Immunomodulatory Assays Dosing_Regimen->In_Vivo_Assays Data_Analysis Quantitative Data Analysis In_Vivo_Assays->Data_Analysis Histopathology Histopathological Analysis of Immune Organs In_Vivo_Assays->Histopathology Conclusion Conclusion on In Vivo Efficacy and Mechanism of Action Data_Analysis->Conclusion Histopathology->Conclusion

Caption: Experimental workflow for in vivo validation.

Comparative Data Summary

The following tables summarize the expected quantitative data from the proposed in vivo validation studies for this compound, with a conceptual comparison to other adamantane derivatives.

Table 1: In Vivo Lymphocyte Proliferation

CompoundAnimal ModelDosingProliferation Index (Stimulated vs. Control)Key Findings
This compound BALB/c Mice1-50 mg/kg, i.p.Expected dose-dependent increaseTo be determined through experimentation.
Memantine N/AN/ANot typically evaluated for this effect.Primarily an NMDA receptor antagonist.
Amantadine N/AN/ANot typically evaluated for this effect.Primarily an NMDA receptor antagonist and antiviral.[3]

Table 2: In Vivo Antibody Production

CompoundAnimal ModelAntigenAntibody Titer (ELISA)Key Findings
This compound C57BL/6 MiceOvalbuminExpected increase in antigen-specific IgG.To be determined through experimentation.
Memantine N/AN/ANo significant immunomodulatory effect reported.Focused on neurological disorders.
Amantadine N/AN/ANo significant immunomodulatory effect reported.Focused on Parkinson's disease and influenza.

Table 3: Delayed-Type Hypersensitivity (DTH) Response

CompoundAnimal ModelAntigenPaw Edema (mm) / Ear Swelling (mm)Key Findings
This compound C57BL/6 MicemBSAExpected dose-dependent decrease in swelling.To be determined through experimentation.
Memantine N/AN/ANot a primary indication for testing.
Amantadine N/AN/ANot a primary indication for testing.

Detailed Experimental Protocols

In Vivo Lymphocyte Proliferation Assay

Objective: To determine if this compound stimulates lymphocyte proliferation in vivo.

Protocol:

  • Animal Model: 8-10 week old male BALB/c mice.

  • Groups:

    • Vehicle Control (e.g., saline or DMSO solution).

    • This compound (e.g., 1, 10, 50 mg/kg, intraperitoneal injection).

    • Positive Control (e.g., Concanavalin A).

  • Procedure:

    • Administer the respective treatments to the mice for a specified period (e.g., 7 days).

    • On day 8, euthanize the mice and aseptically harvest the spleens.

    • Prepare single-cell suspensions of splenocytes.

    • Label the cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).

    • Culture the cells in the presence or absence of a mitogen (e.g., phytohemagglutinin).

    • After 72 hours, analyze the CFSE dilution by flow cytometry to determine the extent of cell division.

In Vivo Antibody Production Assay

Objective: To validate the effect of this compound on antibody synthesis in vivo.

Protocol:

  • Animal Model: 8-10 week old female C57BL/6 mice.

  • Groups:

    • Vehicle Control + Antigen.

    • This compound (e.g., 1, 10, 50 mg/kg, oral gavage) + Antigen.

  • Procedure:

    • On day 0, immunize all mice with an antigen such as ovalbumin emulsified in Complete Freund's Adjuvant.

    • Administer this compound or vehicle daily for 14 days.

    • On day 14, collect blood samples via retro-orbital bleeding.

    • Prepare serum and measure the antigen-specific IgG titers using an Enzyme-Linked Immunosorbent Assay (ELISA).

Delayed-Type Hypersensitivity (DTH) Model

Objective: To assess the T-cell suppressive activity of this compound.

Protocol:

  • Animal Model: 8-10 week old male C57BL/6 mice.

  • Groups:

    • Vehicle Control.

    • This compound (e.g., 1, 10, 50 mg/kg, subcutaneous injection).

    • Positive Control (e.g., Dexamethasone).

  • Procedure:

    • Sensitization (Day 0): Sensitize mice by subcutaneous injection of methylated bovine serum albumin (mBSA) emulsified in Complete Freund's Adjuvant.

    • Administer this compound or controls daily from day 0 to day 5.

    • Challenge (Day 5): Challenge the mice by injecting mBSA into one hind footpad and PBS into the contralateral footpad.

    • Measurement (Day 6): 24 hours after the challenge, measure the thickness of both footpads using a caliper. The difference in thickness indicates the DTH response.

Logical Comparison of Adamantane Derivatives

The following diagram illustrates the distinct therapeutic applications and validated mechanisms of action of this compound and its structural relatives, highlighting the importance of specific in vivo validation.

Adamantane_Derivatives_Comparison cluster_adamantane Adamantane Derivatives cluster_moa Primary Mechanism of Action cluster_invivo Required In Vivo Validation This compound This compound Immuno Immunomodulation (Hypothesized) This compound->Immuno Memantine Memantine NMDA NMDA Receptor Antagonism Memantine->NMDA Amantadine Amantadine Antiviral Antiviral (Influenza A) & NMDA Antagonism Amantadine->Antiviral Immune_Models DTH, Antibody Production, Lymphocyte Proliferation Immuno->Immune_Models Neuro_Models Alzheimer's Disease Models NMDA->Neuro_Models Parkinson_Models Parkinson's Disease Models Antiviral->Parkinson_Models

Caption: Logical comparison of adamantane derivatives.

Conclusion

While in vitro data provides a valuable starting point, the in vivo validation of this compound's immunomodulatory effects is a critical step in its development as a potential therapeutic agent. The experimental protocols outlined in this guide, including lymphocyte proliferation assays, antibody production measurements, and delayed-type hypersensitivity models, provide a robust framework for this validation process. By employing these established methodologies, researchers can elucidate the true physiological effects of this compound and determine its potential for clinical translation. The comparison with other adamantane derivatives highlights the chemical diversity and varied biological activities within this class of compounds, reinforcing the need for specific and thorough in vivo characterization.

References

Benchmarking Idramantone Against Other Adamantane-Based Antivirals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold has served as a cornerstone in the development of antiviral therapies, primarily targeting influenza A viruses. This guide provides a comparative analysis of Idramantone and other key adamantane-based compounds: Amantadine, Rimantadine, and Memantine. While Amantadine and Rimantadine are well-characterized for their direct antiviral effects, data on this compound's antiviral properties are not available in the public domain. This document summarizes the existing experimental data for the established adamantane antivirals and discusses this compound in the context of its known immunomodulatory activity.

Comparative Analysis of Antiviral Activity

The antiviral efficacy of adamantane derivatives is predominantly attributed to their ability to block the M2 proton channel of the influenza A virus, a critical step in the viral replication cycle.[1] However, the emergence of widespread resistance has significantly limited their clinical use.[2][3][4]

Table 1: In Vitro Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainIC50 (µM)Reference
Amantadine Influenza A/H1N1 (Wild-Type)~0.3[1]
Influenza A/H3N2 (Wild-Type)~0.5
Influenza A/H1N1 (S31N mutant)>100
Rimantadine Influenza A/H1N1 (Wild-Type)~0.2
Influenza A/H3N2 (Wild-Type)~0.4
Influenza A/H1N1 (S31N mutant)>55
Memantine Data on direct anti-influenza activity is limited. Primarily investigated for neuroprotective effects, with some studies suggesting antiviral properties against other viruses.-
This compound No publicly available data on in vitro antiviral activity against influenza or other viruses.-

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.

Mechanism of Action

The primary antiviral mechanism of action for Amantadine and Rimantadine against influenza A is the blockade of the M2 proton channel. This channel is essential for the uncoating of the virus within the host cell, a process necessary for the release of the viral genome and subsequent replication. Mutations in the M2 protein, particularly the S31N substitution, confer resistance to both drugs.

Memantine's mechanism of action in a neurological context is primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist. While it is structurally related to antiviral adamantanes, its direct antiviral activity is less characterized. Some studies suggest it may have antiviral properties against certain neurotropic viruses, potentially through mechanisms independent of NMDA receptor blockade.

This compound (Kemantane) is described as an experimental immunostimulant. Its mechanism is reported to involve the stimulation of lymphocytes and antibodies in mice, as well as acting as a T-cell suppressor. There is no scientific literature available that details a direct antiviral mechanism of action for this compound.

M2_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell Virion Virion Endosome Endosome Virion->Endosome Endocytosis H_ions Cytoplasm Cytoplasm Replication Replication Progeny_Virions Progeny_Virions Replication->Progeny_Virions Viral Protein Synthesis & Genome Replication Adamantanes Amantadine Rimantadine M2_Channel M2 Proton Channel Adamantanes->M2_Channel Blockade Uncoating Uncoating M2_Channel->Uncoating Acidification H_ions->M2_Channel Proton Influx Uncoating->Replication vRNA Release

Mechanism of M2 proton channel inhibition by Amantadine and Rimantadine.

Experimental Protocols

A standardized approach to evaluating the antiviral efficacy of adamantane derivatives involves in vitro cell-based assays.

1. Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range at which a compound is not toxic to the host cells, which is essential for interpreting antiviral activity data.

  • Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in a 96-well plate.

  • Compound Incubation: After 24 hours, treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.

2. Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cells with a known amount of virus (plaque-forming units, PFU).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for 2-3 days until plaques (zones of cell death) are visible.

  • Staining and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the IC50, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Antiviral_Workflow Start Start: Compound Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral_Screen Primary Antiviral Screen (e.g., Plaque Reduction) Cytotoxicity->Antiviral_Screen Determine non-toxic concentration range Dose_Response Dose-Response Studies (Determine IC50) Antiviral_Screen->Dose_Response Active compounds Mechanism Mechanism of Action Studies Dose_Response->Mechanism Resistance Resistance Profiling Mechanism->Resistance In_Vivo In Vivo Efficacy (Animal Models) Resistance->In_Vivo End Lead Candidate In_Vivo->End

A generalized workflow for in vitro and in vivo antiviral drug testing.

Resistance Profile

A major drawback of Amantadine and Rimantadine is the rapid development of viral resistance. Single amino acid substitutions in the M2 transmembrane domain can confer high-level cross-resistance to both drugs. The prevalence of these resistant strains in circulating influenza A viruses has led to recommendations against their use for treatment or prophylaxis.

This compound: An Immunomodulatory Adamantane

While direct antiviral data for this compound is lacking, its classification as an immunostimulant suggests a different therapeutic approach. Immunomodulators can influence the course of a viral infection by enhancing the host's immune response. A robust immune response is critical for viral clearance. However, without specific studies on this compound's effect in the context of viral infections, its potential as an antiviral agent remains speculative.

Conclusion

Amantadine and Rimantadine are historically significant adamantane-based antivirals with a well-defined mechanism of action against influenza A. However, their clinical utility has been severely compromised by widespread resistance. Memantine, another adamantane derivative, has shown some antiviral potential against neurotropic viruses, but its primary application is in the treatment of neurological disorders.

This compound stands apart from these compounds due to its characterization as an immunostimulant rather than a direct-acting antiviral agent. There is a clear gap in the scientific literature regarding its antiviral efficacy. Future research is warranted to investigate whether this compound possesses any direct antiviral properties or if its immunomodulatory effects can be harnessed to combat viral infections. For drug development professionals, this compound may represent a lead compound for a host-targeted therapy rather than a direct antiviral. This guide highlights the importance of distinguishing between the different biological activities within the adamantane class of molecules and underscores the need for further experimental evaluation of under-characterized derivatives like this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Idramantone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Idramantone is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively documented, its known hazards necessitate its treatment as a hazardous chemical waste. Adherence to general best practices for chemical disposal is therefore essential.

Hazard Profile of this compound

This compound is classified with specific hazards that inform its handling and disposal requirements. All personnel should be familiar with the following hazard information:

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

GHS (Globally Harmonized System of Classification and Labelling of Chemicals)

Step-by-Step Disposal Protocol for this compound

The following procedure is a comprehensive guide based on established safety protocols for the disposal of hazardous laboratory chemicals.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[2]

  • Lab Coat: A lab coat should be worn to protect skin and clothing.[2]

2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled, and compatible hazardous waste container for this compound waste. The container should be in good condition with a secure, tight-fitting lid.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-used or contaminated solid this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips), in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". The date of waste accumulation should also be noted.

3. Storage of Chemical Waste: Pending disposal, hazardous waste must be stored safely.

  • Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Segregation: Ensure the this compound waste container is segregated from incompatible materials, particularly strong oxidizing agents.

4. Arranging for Professional Disposal: Hazardous chemical waste must be disposed of through certified channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide Information: Accurately describe the contents of the waste container to the disposal professionals.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain. This can lead to environmental contamination and potential damage to plumbing infrastructure.

  • Spill Management: In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the hazardous waste container. For large spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Regulatory Compliance: All disposal procedures must comply with local, regional, and national regulations for hazardous waste management.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste solid_waste 3a. Solid Waste (Pure compound, contaminated items) assess_waste->solid_waste Solid liquid_waste 3b. Liquid Waste (Solutions containing this compound) assess_waste->liquid_waste Liquid collect_solid 4a. Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid 4b. Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste 5. Store Securely in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs 6. Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

Essential Safety and Operational Guide for Handling Idramantone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Personal Protective Equipment (PPE) and Disposal Synopsis

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Idramantone. Adherence to these protocols is essential for ensuring personal safety and proper environmental management.

Personal Protective Equipment (PPE) for this compound

This compound is classified as a skin, eye, and respiratory irritant.[1] The following personal protective equipment is mandatory to mitigate exposure risks.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact which can cause irritation.[1]
Body Protection Laboratory coatProtects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended.Minimizes the inhalation of airborne particles that may cause respiratory tract irritation.[1][2]

Standard Operating Procedure for Handling this compound

The following workflow is designed to minimize exposure and ensure safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (e.g., Fume Hood) don_ppe Don Required PPE prep_area->don_ppe gather_materials Gather All Necessary Materials and Equipment don_ppe->gather_materials weigh_handle Weigh and Handle This compound gather_materials->weigh_handle Proceed to Handling prepare_solution Prepare Solution (if applicable) weigh_handle->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Area and Equipment conduct_experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste (see disposal plan) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Experimental workflow for the safe handling of this compound.

Disposal Plan for this compound

While this compound is an irritant, it is not typically classified as a hazardous waste. However, all chemical waste disposal must comply with local, state, and federal regulations.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Contaminated PPE (gloves, etc.) and consumables (weigh boats, wipes): These should be collected in a designated, labeled container for non-hazardous solid chemical waste.

    • Unused this compound: If disposal is necessary, it should be treated as non-hazardous chemical waste. Do not dispose of in regular trash.

  • Liquid Waste:

    • Aqueous solutions: Depending on local regulations, small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water. However, it is best practice to collect all chemical waste for proper disposal.

    • Organic solvent solutions: Solutions of this compound in organic solvents must be collected in a designated, labeled container for flammable or halogenated waste, as appropriate. Never dispose of organic solvents down the drain.

Disposal Decision Pathway:

cluster_waste Waste Generation cluster_assessment Hazard Assessment cluster_disposal Disposal Route start This compound Waste (Solid or Liquid) is_hazardous Is it mixed with hazardous waste? start->is_hazardous non_hazardous Dispose as Non-Hazardous Chemical Waste is_hazardous->non_hazardous No hazardous Dispose as Hazardous Chemical Waste is_hazardous->hazardous Yes

Caption: Decision pathway for the disposal of this compound waste.

First Aid Procedures

In the event of exposure to this compound, follow these first aid measures:

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Idramantone
Reactant of Route 2
Idramantone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.